2-N-Boc-amino-4-benzothiazole-6-carboxylic acid
Description
The exact mass of the compound 2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-13(2,3)19-12(18)15-11-14-8-5-4-7(10(16)17)6-9(8)20-11/h4-6H,1-3H3,(H,16,17)(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAATCOHUYHORT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373519 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225525-50-8 | |
| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-6-benzothiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225525-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 225525-50-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a four-step sequence commencing with the protection of the carboxylic acid functionality of 4-aminobenzoic acid, followed by the construction of the benzothiazole core, subsequent protection of the 2-amino group, and final deprotection of the carboxylic acid. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic route to aid in its practical implementation.
Synthetic Pathway Overview
The synthesis of this compound can be strategically approached through a four-step process. The initial step involves the esterification of the commercially available 4-aminobenzoic acid to protect the carboxylic acid group, typically as a methyl or ethyl ester. This is followed by the crucial cyclization reaction to form the 2-aminobenzothiazole ring system. The third step introduces the tert-butoxycarbonyl (Boc) protecting group onto the 2-amino functionality. The final step is the selective hydrolysis of the ester to yield the desired carboxylic acid.
Logical Flow of the Synthesis
Caption: Overall synthetic workflow.
Quantitative Data Summary
The following table summarizes the quantitative data, including yields for each step of the synthesis. The data is compiled from analogous transformations reported in the literature.
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 1 | Esterification | 4-Aminobenzoic Acid | Methyl 4-aminobenzoate | H₂SO₄, Methanol | ~94%[1] |
| 2 | Thiocyanation/ Cyclization | Methyl 4-aminobenzoate | Methyl 2-aminobenzothiazole-6-carboxylate | KSCN, Br₂, Acetic Acid | 55-95%[1][2] |
| 3 | Boc Protection | Methyl 2-aminobenzothiazole-6-carboxylate | Methyl 2-(tert-butoxycarbonylamino) benzothiazole-6-carboxylate | (Boc)₂O, DMAP, THF | ~81% (analogous)[3] |
| 4 | Hydrolysis | Methyl 2-(tert-butoxycarbonylamino) benzothiazole-6-carboxylate | 2-(tert-butoxycarbonylamino) benzothiazole-6-carboxylic acid | NaOH, EtOH/H₂O | ~86%[2] |
Detailed Experimental Protocols
The following protocols are detailed methodologies for the key experimental steps in the synthesis of this compound.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Step 1: Synthesis of Methyl 4-aminobenzoate
To a solution of 4-aminobenzoic acid in methanol, concentrated sulfuric acid is added, and the mixture is heated.[1][2] The reaction is then worked up by neutralizing the acid and extracting the product.
-
Materials: 4-aminobenzoic acid, Methanol, Concentrated H₂SO₄, Saturated aqueous NaHCO₃ solution, Ethyl acetate, Brine, Na₂SO₄.
-
Procedure:
-
Dissolve 3-hydroxy-4-nitrobenzoic acid (as an example starting material for a similar synthesis, 10.0 g, 54.6 mmol) in methanol (200 mL).[2]
-
Add concentrated H₂SO₄ (6 mL, 112.6 mmol) to the solution.[2]
-
Stir the mixture at 65 °C overnight.[2]
-
Evaporate the solvent under reduced pressure.[2]
-
Neutralize the residue with a saturated aqueous NaHCO₃ solution.[2]
-
Extract the product with ethyl acetate (200 mL).[2]
-
Wash the organic phase with brine (2 x 50 mL), dry over Na₂SO₄, filter, and remove the solvent in vacuo to yield the methyl ester.[2]
-
Step 2: Synthesis of Methyl 2-aminobenzothiazole-6-carboxylate
This step involves the cyclization of methyl 4-aminobenzoate using potassium thiocyanate and bromine in acetic acid.[1][2][3]
-
Materials: Methyl 4-aminobenzoate, Acetic acid, Potassium thiocyanate (KSCN), Bromine (Br₂), 25% aqueous NH₃ solution.
-
Procedure:
-
Dissolve methyl 4-aminobenzoate (500 mg, 3.31 mmol) in acetic acid (12 mL).[2]
-
Add KSCN (1.28 g, 13.2 mmol) and stir the solution at room temperature for 45 minutes.[2]
-
Cool the reaction mixture to 10 °C.[2]
-
Add a solution of bromine (0.339 mL, 6.62 mmol) in acetic acid dropwise.[2]
-
Stir the reaction mixture at room temperature overnight.[2]
-
Neutralize the reaction mixture to pH 8 with a 25% aqueous NH₃ solution (50 mL).[2]
-
Filter the precipitate, wash extensively with water, and dry to obtain the product.[2]
-
Step 3: Synthesis of Methyl 2-(tert-butoxycarbonylamino)benzothiazole-6-carboxylate
The 2-amino group of the benzothiazole is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst.
-
Materials: Methyl 2-aminobenzothiazole-6-carboxylate, Tetrahydrofuran (THF), 4-Dimethylaminopyridine (DMAP), Di-tert-butyl dicarbonate ((Boc)₂O), Water, Ethyl acetate.
-
Representative Procedure (adapted from a similar compound):
-
A mixture of 6-chlorobenzo[d]thiazol-2-amine (2.0 g, 10 mmol) and DMAP (0.12 g, 1 mmol) in THF (20 mL) was treated dropwise with Boc₂O (2.4 g, 11 mmol).[3]
-
After stirring at 0°C for 2 hours, the reaction was quenched with water.[3]
-
The product was extracted with ethyl acetate and purified via silica gel chromatography to afford the product as a white solid (yield: 81%).[3]
-
Step 4: Synthesis of 2-(tert-butoxycarbonylamino)benzothiazole-6-carboxylic acid
The final step is the saponification of the methyl ester to the carboxylic acid.
-
Materials: Methyl 2-(tert-butoxycarbonylamino)benzothiazole-6-carboxylate, Ethanol (EtOH), 2 N aqueous NaOH, 1 N aqueous HCl.
-
Procedure:
-
A solution of ethyl 2-(tert-butoxycarbonylamino)benzo[d]thiazole-6-carboxylate (2.5 g, 7.76 mmol) was refluxed in a solution of EtOH (80 ml) and 2 N aq NaOH (50 ml) for 5 hours.[2]
-
The solution was then cooled to 0°C and acidified with 1 N aq HCl solution.[2]
-
When the pH is less than 2, a white precipitate is collected, washed with water, and dried to afford the final product (yield: 86%).[2]
-
Conclusion
The described four-step synthesis provides a viable and efficient pathway for the preparation of this compound. The procedures are based on well-established chemical transformations and reported literature with good to excellent yields for analogous reactions. This guide is intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry, enabling the synthesis of this and related benzothiazole derivatives for further investigation in drug discovery programs.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines reported data with predicted values and established experimental protocols for their determination. This information is crucial for researchers involved in the synthesis, characterization, and application of this and related benzothiazole derivatives in fields such as medicinal chemistry and materials science.
Chemical Identity and Structure
This compound is a derivative of benzothiazole, a heterocyclic aromatic compound. The structure features a tert-butoxycarbonyl (Boc) protecting group on the amino group at the 2-position and a carboxylic acid group at the 6-position of the benzothiazole core.
Molecular Structure:
Physicochemical Properties
The following table summarizes the available and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O₄S | --INVALID-LINK--[1] |
| Molecular Weight | 294.33 g/mol | --INVALID-LINK--[1] |
| Density | 1.416 g/cm³ | --INVALID-LINK--[1] |
| Melting Point | Not available (predicted) | - |
| Boiling Point | Not available (predicted) | - |
| Solubility | Not available (predicted) | - |
| pKa (acidic) | ~4-5 (predicted for carboxylic acid) | General knowledge of carboxylic acids |
| pKa (basic) | Not readily predicted | - |
| LogP | Not available (predicted) | - |
Experimental Protocols for Physicochemical Property Determination
Detailed methodologies for determining the key physicochemical properties are provided below. These are generalized protocols that can be adapted for the specific analysis of this compound.
The melting point of a solid is a key indicator of its purity.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature range from the first sign of melting (the appearance of liquid) to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
-
Solubility is a critical parameter for drug delivery and formulation.
-
Apparatus: Test tubes, vortex mixer, analytical balance.
-
Solvents: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 3, 7.4, 9), ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).
-
Procedure:
-
A known mass of the compound (e.g., 1 mg) is added to a known volume of the solvent (e.g., 1 mL) in a test tube.
-
The mixture is vortexed vigorously for a set period (e.g., 1-2 minutes).
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the solubility is greater than the tested concentration. If not, the mixture can be centrifuged, and the concentration of the solute in the supernatant can be determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to quantify the solubility.
-
The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values.
-
Apparatus: pH meter, burette, stirrer, beaker.
-
Reagents: Standardized solution of a strong base (e.g., 0.1 M NaOH), standardized solution of a strong acid (e.g., 0.1 M HCl), and a suitable solvent (e.g., water or a water/co-solvent mixture if the compound has low aqueous solubility).
-
Procedure (Potentiometric Titration):
-
A known amount of the compound is dissolved in a known volume of the solvent in a beaker.
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with the standardized base (or acid), adding small, precise volumes and recording the pH after each addition.
-
A titration curve (pH versus volume of titrant added) is plotted.
-
The pKa can be determined from the pH at the half-equivalence point. For a dicarboxylic acid, two equivalence points and two pKa values will be observed.
-
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
-
Apparatus: Separatory funnel or vials, shaker, analytical instrument for quantification (e.g., HPLC-UV).
-
Reagents: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol).
-
Procedure (Shake-Flask Method):
-
A known amount of the compound is dissolved in either water or n-octanol.
-
Equal volumes of the n-octanol and water phases are combined in a separatory funnel or vial.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, and then left to separate.
-
The concentration of the compound in each phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm (base 10) of the partition coefficient.
-
Synthetic Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate a plausible synthetic pathway and a general experimental workflow for the characterization of this compound.
This proposed pathway is based on common synthetic routes for related benzothiazole derivatives.
Caption: Proposed synthesis of the target molecule.
This diagram outlines the logical flow of experiments to determine the key physicochemical properties of a novel compound.
Caption: Workflow for physicochemical characterization.
Conclusion
While experimental data for this compound is not extensively documented, this guide provides a solid foundation for its characterization. The combination of known data, predicted properties, and detailed experimental protocols offers a valuable resource for researchers. The provided synthetic pathway and experimental workflow diagrams serve as practical visual aids for laboratory work. Further empirical studies are necessary to fully elucidate the physicochemical profile of this compound.
References
An In-depth Technical Guide on the Synthesis and Characterization of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct characterization data in public literature, this document outlines a reliable synthetic pathway and standard, detailed protocols for obtaining the necessary analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis Pathway and Experimental Protocols
The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the synthesis of the precursor, 2-amino-benzothiazole-6-carboxylic acid, followed by the protection of the 2-amino group with a tert-butyloxycarbonyl (Boc) group.
Step 1: Synthesis of 2-amino-benzothiazole-6-carboxylic acid
This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles from corresponding anilines.[1][2]
Experimental Protocol:
-
Suspend 4-aminobenzoic acid (1 equivalent) in methanol.
-
Add sodium thiocyanate (1.1 equivalents) to the suspension.
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add a solution of bromine (1 equivalent) in methanol, ensuring the temperature remains below -5 °C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Filter the resulting precipitate and suspend it in 1 M hydrochloric acid.
-
Heat the suspension to reflux for 30 minutes.
-
Filter the hot solution and add concentrated hydrochloric acid to the filtrate to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield 2-amino-benzothiazole-6-carboxylic acid.
Step 2: Synthesis of this compound
This step involves the standard procedure for the N-Boc protection of an amino group.[3][4][5]
Experimental Protocol:
-
Dissolve 2-amino-benzothiazole-6-carboxylic acid (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, for example, sodium bicarbonate or triethylamine (2.2 equivalents), to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Acidify the reaction mixture with a mild acid (e.g., 1 M HCl) to a pH of approximately 3-4.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield pure this compound.
Characterization Protocols
The following are detailed protocols for the characterization of the synthesized compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[6]
-
Data Acquisition: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each unique carbon.[7][8]
-
Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and perform baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient and requires minimal sample preparation.[10] Alternatively, a small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet.[10]
-
Background Spectrum: Record a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.[11]
-
Sample Spectrum: Place the sample in the spectrometer and record the spectrum. The instrument will automatically ratio the sample spectrum against the background.[12]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which can be run in either positive or negative ion mode.[13][14]
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).[15][16]
-
Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Predicted Characterization Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.5 | s | 9H | -C(CH₃)₃ (Boc group) |
| ~7.8 - 8.5 | m | 3H | Aromatic protons (H₅, H₇) |
| ~10.0 - 11.0 | br s | 1H | -NH- (Boc-protected amine) |
| ~13.0 | br s | 1H | -COOH (Carboxylic acid) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~28 | -C(C H₃)₃ (Boc group) |
| ~81 | -C (CH₃)₃ (Boc group) |
| ~120 - 140 | Aromatic carbons |
| ~150 - 155 | C=N (Benzothiazole ring) |
| ~153 | C=O (Boc group) |
| ~167 | C=O (Carboxylic acid) |
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3200 | Medium | N-H stretch (Amide) |
| ~2980 | Medium | C-H stretch (Aliphatic) |
| ~1720 | Strong | C=O stretch (Carboxylic acid) |
| ~1690 | Strong | C=O stretch (Boc group, amide) |
| ~1600, 1480 | Medium | C=C stretch (Aromatic) |
| ~1520 | Medium | N-H bend (Amide) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| [M+H]⁺ | Molecular ion (positive mode) |
| [M-H]⁻ | Molecular ion (negative mode) |
| [M-Boc+H]⁺ | Fragment ion |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow from synthesis to the final characterization of the target compound.
Caption: Workflow for the synthesis and characterization of the target compound.
References
- 1. 2-Aminobenzothiazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. benchchem.com [benchchem.com]
- 8. chem.uiowa.edu [chem.uiowa.edu]
- 9. How To [chem.rochester.edu]
- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 11. mse.washington.edu [mse.washington.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. fiveable.me [fiveable.me]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid (CAS Number 225525-50-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid, a key intermediate in the development of targeted protein degraders.
Core Properties and Structure
2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid, with the CAS number 225525-50-8, is a synthetic organic compound featuring a benzothiazole core. This heterocyclic motif is prevalent in a wide array of biologically active molecules. The compound is functionalized with a carboxylic acid group at the 6-position and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position. The Boc protecting group is instrumental in synthetic chemistry, enabling sequential reactions by temporarily masking the reactivity of the amino group.
The primary utility of this compound lies in its role as a building block for the synthesis of ligands that recruit the E3 ubiquitin ligase Cereblon (CRBN). These ligands are integral components of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate disease-causing proteins.
Table 1: Physicochemical Properties of 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid and Related Compounds
| Property | Value | Reference |
| CAS Number | 225525-50-8 | N/A |
| Molecular Formula | C₁₃H₁₄N₂O₄S | [1] |
| Molecular Weight | 294.33 g/mol | [1] |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazole-6-carboxylic acid | [1] |
| Melting Point | Not explicitly reported. Precursor, 2-aminobenzothiazole-6-carboxylic acid, melts at 265 °C (dec.).[2] The ethyl ester melts at 210-216 °C.[3] | N/A |
| Appearance | White to off-white solid (inferred) | N/A |
| Solubility | Not explicitly reported. Likely soluble in organic solvents like DMF and DMSO. | N/A |
Synthesis and Experimental Protocols
The synthesis of 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid is typically achieved in a two-step process starting from 4-aminobenzoic acid. The first step involves the construction of the 2-aminobenzothiazole-6-carboxylic acid core, followed by the protection of the 2-amino group with a Boc anhydride.
Experimental Protocol: Synthesis of 2-Aminobenzothiazole-6-carboxylic acid (Precursor)
This protocol is adapted from a published procedure for the synthesis of the precursor compound.[2]
Materials:
-
4-Aminobenzoic acid
-
Sodium thiocyanate (NaSCN)
-
Methanol (MeOH)
-
Bromine (Br₂)
-
1 M Hydrochloric acid (HCl)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Suspend 4-aminobenzoic acid (100 g, 0.73 mol) in methanol.
-
Add sodium thiocyanate (65 g, 0.8 mol) to the suspension.
-
Cool the reaction mixture to -10 °C.
-
Add bromine (38 mL, 0.73 mol) in portions, ensuring the internal temperature remains below -5 °C.
-
Stir the mixture for 2 hours at this temperature.
-
Filter the resulting precipitate and suspend it in 350 mL of 1 M HCl.
-
Heat the suspension to reflux for 30 minutes.
-
Filter the hot solution immediately.
-
To the hot filtrate, add 150 mL of concentrated HCl to precipitate the product.
-
Filter the white solid, wash with water, and dry to yield 2-aminobenzothiazole-6-carboxylic acid.
Experimental Protocol: Synthesis of 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid
This protocol is a logical extension based on standard Boc protection procedures and the hydrolysis of a related ethyl ester.[4][5][6]
Materials:
-
2-Aminobenzothiazole-6-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or a similar aprotic solvent
-
Sodium hydroxide (NaOH) solution (e.g., 2 N)
-
Ethanol (EtOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Step 1: Boc Protection of the Amino Group
-
Dissolve 2-aminobenzothiazole-6-carboxylic acid in anhydrous THF.
-
Add a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
Note: This procedure is a general guideline. Optimization of solvent, base, and reaction time may be necessary.
Step 2: Hydrolysis of the Ethyl Ester (if starting from the ester) This step is adapted from the hydrolysis of the corresponding ethyl ester.[4]
-
Dissolve the crude ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate in a mixture of ethanol and 2 N aqueous NaOH.
-
Reflux the mixture for 5 hours.
-
After cooling, acidify the solution with HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water until neutral, and dry to obtain 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm, and aromatic protons in the range of δ 7.0-8.5 ppm. A broad singlet for the carboxylic acid proton may be observed around δ 10-12 ppm.[7]
-
¹³C NMR: Characteristic signals for the carbonyl carbons of the Boc group and the carboxylic acid would be present, in addition to the aromatic and thiazole carbons.
High-Performance Liquid Chromatography (HPLC):
-
Purity can be assessed using a C18 column with a mobile phase gradient of acetonitrile and water containing a small percentage of a modifier like formic acid, with UV detection at approximately 254 nm.[7]
Biological Context and Signaling Pathways
2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid is a crucial intermediate in the synthesis of molecules that target the Cereblon (CRBN) E3 ubiquitin ligase. CRBN is a substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This complex plays a vital role in the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins.
Molecules derived from the title compound can act as "molecular glues" or as part of PROTACs to recruit specific target proteins to the CRBN E3 ligase complex. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
A key downstream signaling pathway affected by CRBN modulators involves the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][9][10] The degradation of these transcription factors has been shown to have potent anti-proliferative and immunomodulatory effects, particularly in the context of multiple myeloma.
References
- 1. 2-(((1,1-Dimethylethoxy)carbonyl)amino)-6-benzothiazolecarboxylic acid | C13H14N2O4S | CID 2756763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazole-6-carboxylic acid | 93-85-6 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Methyl 2-[2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxamido]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. 2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid | 1190391-84-4 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cereblon and its downstream substrates as molecular targets of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. binasss.sa.cr [binasss.sa.cr]
The Diverse Biological Activities of Benzothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the key biological activities of benzothiazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in drug discovery and development efforts.
Anticancer Activity
Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[4][5][6]
Quantitative Data for Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 | 0.024 | [2][3] |
| H460 | 0.29 | [2][3] | |
| A549 | 0.84 | [2][3] | |
| MDA-MB-231 | 0.88 | [2][3] | |
| Benzimidazole based acetamide methoxybenzothiazole 61 | A549 | 10.67 ± 2.02 µg/mL | [2][3] |
| Benzimidazole based acetamide ethoxybenzothiazole 62 | A549 | 9.0 ± 1.0 µg/mL | [2][3] |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431, A549, H1299 | Not specified, but significant inhibition | [4][6][7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A431, A549, H1299) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the benzothiazole derivatives and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Signaling Pathways in Anticancer Activity
Several benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways. For instance, compound B7 has been shown to inhibit both the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation.[4][6][7] Another important target is the NF-κB pathway, which is involved in inflammation and cancer.[5]
Caption: Inhibition of key signaling pathways by benzothiazole derivatives.
Antimicrobial Activity
Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[8][9] The incorporation of different substituents on the benzothiazole ring system has been a key strategy in developing potent antimicrobial agents.[1][10]
Quantitative Data for Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole clubbed isatin derivative 41c | E. coli | 3.1 | [9] |
| P. aeruginosa | 6.2 | [9] | |
| B. cereus | 12.5 | [9] | |
| S. aureus | 12.5 | [9] | |
| Amino-benzothiazole Schiff base analogue 46a/46b | E. coli | 15.62 | [9] |
| P. aeruginosa | 15.62 | [9] | |
| Benzothiazole derivative 133 | S. aureus | 78.125 | [9] |
| E. coli | 78.125 | [9] | |
| Benzothiazole derivative 16c | S. aureus | 0.025 mM | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilutions: The benzothiazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial screening of benzothiazole derivatives.
Anticonvulsant Activity
Several benzothiazole derivatives have been investigated for their potential as anticonvulsant agents, showing efficacy in preclinical models of epilepsy.[1][12][13]
Quantitative Data for Anticonvulsant Activity
| Compound | Test | ED50 (mg/kg) | Protective Index (PI) | Reference |
| 5i | MES | 50.8 | - | [12] |
| scPTZ | 76.0 | - | [12] | |
| 5j | MES | 54.8 | 8.96 | [12] |
| scPTZ | 52.8 | 9.30 | [12] |
Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests
These are standard preclinical models used to evaluate the anticonvulsant potential of new chemical entities.
Methodology for MES Test:
-
Animal Model: Typically mice or rats.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.).
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal.
-
Stimulation: A high-frequency electrical stimulus is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hind limb extension seizure. Protection is defined as the absence of this seizure.
Methodology for scPTZ Test:
-
Animal Model: Typically mice.
-
Compound Administration: The test compound is administered.
-
Convulsant Injection: A subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is given to induce seizures.
-
Observation: The animal is observed for the onset of clonic seizures lasting for at least 5 seconds. Protection is defined as the failure to observe these seizures.
Other Pharmacological Activities
Beyond the major activities detailed above, benzothiazole derivatives have demonstrated a range of other important pharmacological effects.
-
Anti-inflammatory Activity: Certain derivatives have shown the ability to reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α.[4][6][14] Some compounds exhibit their anti-inflammatory effects by targeting enzymes such as cyclooxygenase-2 (COX-2).[1]
-
Antidiabetic Activity: Benzothiazole-containing compounds have been explored as potential agents for managing diabetes.[14][15][16] Some derivatives act as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism.[17]
-
Neuroprotective Activity: The benzothiazole scaffold is present in riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), highlighting the neuroprotective potential of this class of compounds.[18][19] Derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[18][20]
This guide underscores the vast therapeutic potential of benzothiazole derivatives. The provided data and protocols serve as a valuable resource for researchers dedicated to the design and development of novel therapeutic agents based on this versatile scaffold. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. annalsofrscb.ro [annalsofrscb.ro]
- 16. Synthesis and Evaluation of the Hypoglycemic and Hypolipidemic Activity of Sulfonamide-benzothiazole Derivatives of Benzylidene-2,4- thiazolidnedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
The Benzothiazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, has emerged as a "privileged" structure in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block for the design and development of a wide array of therapeutic agents targeting a diverse range of diseases. This technical guide provides a comprehensive overview of the pivotal role of the benzothiazole scaffold in drug discovery, encompassing its synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.
Synthesis of the Benzothiazole Core: A Foundation for Diversity
The synthesis of the benzothiazole nucleus is a critical first step in the development of novel drug candidates. The most prevalent and versatile method for constructing the 2-substituted benzothiazole scaffold is the condensation reaction between 2-aminothiophenol and a variety of carbonyl compounds, most notably aldehydes. This reaction, often carried out under mild conditions, allows for the introduction of a wide range of substituents at the 2-position, which is crucial for modulating the pharmacological activity of the resulting compounds.
General Experimental Protocol: Synthesis of 2-Arylbenzothiazoles via Condensation
This protocol outlines a common method for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes.
Materials:
-
2-aminothiophenol
-
Substituted aromatic aldehyde
-
Ethanol (or another suitable solvent like DMSO)
-
Catalyst (e.g., L-proline, ceric ammonium nitrate/H₂O₂, or can be catalyst-free under certain conditions)
-
Reaction vessel (e.g., round-bottom flask)
-
Reflux condenser
-
Stirring apparatus
-
Thin-layer chromatography (TLC) plate
-
Purification system (e.g., column chromatography or recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Catalyst Addition (if applicable): Add a catalytic amount of the chosen catalyst. The reaction can also proceed without a catalyst, sometimes with microwave irradiation to accelerate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred and heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then typically dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 2-arylbenzothiazole derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacological Activities and Mechanisms of Action
Benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as valuable scaffolds for treating a multitude of diseases. This section will delve into their most significant applications, supported by quantitative data and an exploration of their underlying mechanisms of action.
Anticancer Activity
The benzothiazole scaffold is a prominent feature in many potent anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and disruption of crucial signaling pathways.
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected benzothiazole derivatives against various cancer cell lines, demonstrating their potent cytotoxic effects.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrimidine Derivative 34 | Colo205 (Colon) | 5.04 | [1] |
| U937 (Lymphoma) | 13.9 | [1] | |
| MCF-7 (Breast) | 30.67 | [1] | |
| A549 (Lung) | 30.45 | [1] | |
| Hydrazine Derivative 11 | HeLa (Cervical) | 2.41 | [1] |
| COS-7 (Kidney) | 4.31 | [1] | |
| Thiophene Acetamide 21 | MCF-7 (Breast) | 24.15 | [1] |
| HeLa (Cervical) | 46.46 | [1] | |
| Morpholine Thiourea 23 | MCF-7 (Breast) | 18.10 | [1] |
| HeLa (Cervical) | 38.85 | [1] | |
| Naphthalimide Derivative 66 | HT-29 (Colon) | 3.72 | [2] |
| A549 (Lung) | 4.074 | [2] | |
| MCF-7 (Breast) | 7.91 | [2] | |
| Naphthalimide Derivative 67 | HT-29 (Colon) | 3.47 | [2] |
| A549 (Lung) | 3.89 | [2] | |
| MCF-7 (Breast) | 5.08 | [2] | |
| Indole Semicarbazide 55 | HT-29 (Colon) | 0.024 | [2] |
| H460 (Lung) | 0.29 | [2] | |
| A549 (Lung) | 0.84 | [2] | |
| MDA-MB-231 (Breast) | 0.88 | [2] | |
| Carbohydrazide 65 | PC-3 (Prostate) | 19.9 µg/mL | [2] |
| LNCaP (Prostate) | 11.2 µg/mL | [2] | |
| Derivative 61 | A549 (Lung) | 10.67 µg/mL | [2] |
| Derivative 62 | A549 (Lung) | 9.0 µg/mL | [2] |
| Compound A | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [3] |
| Compound B | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [3] |
| FOXM1 Inhibitor KC12 | MDA-MB-231 (Breast) | 6.13 | [4] |
| FOXM1 Inhibitor KC21 | MDA-MB-231 (Breast) | 10.77 | [4] |
| FOXM1 Inhibitor KC30 | MDA-MB-231 (Breast) | 12.86 | [4] |
| STAT3 Inhibitor 3g | SNB-75 (Glioblastoma) | 4.7 (STAT3), 12.67 (c-MET) | [5] |
Benzothiazole-based anticancer agents often target critical signaling pathways that are dysregulated in cancer. Understanding these pathways is essential for rational drug design and for elucidating the mechanism of action of these compounds.
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many benzothiazole derivatives have been developed as potent inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[6][7][8]
Caption: PI3K/Akt signaling pathway and the inhibitory action of benzothiazole derivatives.
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers. Benzothiazole derivatives can act as EGFR inhibitors, blocking its downstream signaling cascades.[9][10][11][12][13]
Caption: EGFR signaling pathway and its inhibition by benzothiazole derivatives.
NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is implicated in cancer and inflammatory diseases. Certain benzothiazole derivatives have been shown to inhibit the NF-κB signaling pathway.[3][14][15][16][17]
Caption: NF-κB signaling pathway and its modulation by benzothiazole derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Benzothiazole derivatives to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
Benzothiazole derivatives have also demonstrated significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound A07 | S. aureus | 15.6 | [18] |
| E. coli | 7.81 | [18] | |
| S. typhi | 15.6 | [18] | |
| K. pneumoniae | 3.91 | [18] | |
| Compound 3 | S. aureus | 50-200 | [19] |
| B. subtilis | 25-200 | [19] | |
| E. coli | 25-100 | [19] | |
| C. albicans | 25 | [19] | |
| Compound 4 | S. aureus | 50-200 | [19] |
| B. subtilis | 25-200 | [19] | |
| E. coli | 25-100 | [19] | |
| C. albicans | >25 | [19] | |
| Compound 10 | C. albicans | 100 | [19] |
| Compound 12 | C. albicans | >100 | [19] |
One of the key targets for benzothiazole-based antibacterial agents is MurB, an enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.
Experimental Workflow for Antimicrobial Screening:
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzotriazole UV stabilizers disrupt epidermal growth factor receptor signaling in human cells [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Benzothiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure-Activity Relationship (SAR) of Substituted Benzothiazole Analogs.
The benzothiazole nucleus, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This versatile scaffold has been extensively explored, leading to the development of numerous derivatives with potent anticancer, antimicrobial, and neuroprotective properties. Understanding the intricate relationship between the structural modifications of the benzothiazole core and the resulting biological activity is paramount for the rational design of novel and more effective therapeutic agents. This technical guide provides a detailed exploration of the SAR of substituted benzothiazole analogs, supported by quantitative data, experimental protocols, and visual representations of key signaling pathways and experimental workflows.
Anticancer Activity of Substituted Benzothiazoles
Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and migration.[2]
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of benzothiazole analogs is significantly influenced by the nature and position of substituents on both the benzene and thiazole rings.
-
Substitution at the 2-position: The 2-position of the benzothiazole ring is a frequent site for modification. The introduction of substituted phenyl rings, particularly with electron-withdrawing groups, has been shown to enhance anticancer activity. For instance, the presence of a 4-aminophenyl group at the 2-position has been identified as a key pharmacophore for potent and selective antitumor activity.[3] Furthermore, the incorporation of moieties like thiophene-based acetamide and morpholine-based thiourea at this position has yielded compounds with significant cytotoxicity against breast (MCF-7) and cervical (HeLa) cancer cell lines.[1]
-
Substitution at the 6-position: The 6-position of the benzothiazole ring is another critical determinant of anticancer activity. The introduction of a nitro group at this position has been shown to be favorable. For example, a derivative with a 7-chloro-6-nitro substitution demonstrated notable antibacterial activity, which can be a desirable secondary property for anticancer agents.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative substituted benzothiazole analogs against various cancer cell lines.
| Compound ID | 2-Substituent | 6-Substituent | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 21 | Thiophene-based acetamide | H | MCF-7 | 24.15 µM | [1] |
| 21 | Thiophene-based acetamide | H | HeLa | 46.46 µM | [1] |
| 22 | Morpholine-based thiourea | H | MCF-7 | 26.43 µM | [1] |
| 22 | Morpholine-based thiourea | H | HeLa | 45.29 µM | [1] |
| 23 | Morpholine-based thiourea | Br | MCF-7 | 18.10 µM | [1] |
| 23 | Morpholine-based thiourea | Br | HeLa | 38.85 µM | [1] |
| 34 | Pyridine-containing pyrimidine | H | Colo205 | 5.04 µM | [1] |
| 34 | Pyridine-containing pyrimidine | H | U937 | 13.9 µM | [1] |
| 34 | Pyridine-containing pyrimidine | H | MCF-7 | 30.67 µM | [1] |
| 34 | Pyridine-containing pyrimidine | H | A549 | 30.45 µM | [1] |
| 51 | Dichlorophenyl | Cl | HOP-92 | 71.8 nM | [1] |
| 61 | Complex structure | H | A549 | 10.67 ± 2.02 µg/mL | [1] |
| 62 | Complex structure | H | A549 | 9.0 ± 1.0 µg/mL | [1] |
| T2 | Not specified | Not specified | A-549, B16F10, Hep-2 | Significant activity | [3] |
Signaling Pathways Targeted by Anticancer Benzothiazoles
Many benzothiazole derivatives exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt and ERK/MAPK pathways, which are often dysregulated in cancer.
The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers.
Caption: PI3K/Akt signaling pathway and points of inhibition by benzothiazole analogs.
The ERK/MAPK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer.
Caption: ERK/MAPK signaling pathway and potential inhibition by benzothiazoles.
Antimicrobial Activity of Substituted Benzothiazoles
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[4] Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial efficacy of benzothiazole analogs is highly dependent on the substituents attached to the core structure.
-
2-Amino and 2-Mercapto Benzothiazoles: Derivatives of 2-aminobenzothiazole and 2-mercaptobenzothiazole are particularly prominent for their antimicrobial properties. The introduction of various heterocyclic and aromatic moieties at these positions can modulate the activity and spectrum.
-
Halogen and Nitro Substituents: The presence of electron-withdrawing groups such as halogens (e.g., chloro, fluoro) and nitro groups on the benzothiazole ring or on the substituents at the 2-position often enhances antimicrobial activity.[5]
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against various microbial strains.
| Compound ID | Substituents | Microbial Strain | MIC (µg/mL) | Reference |
| 3 | Not specified | S. aureus | 50-200 | [4] |
| 3 | Not specified | B. subtilis | 25-200 | [4] |
| 3 | Not specified | E. coli | 25-100 | [4] |
| 3 | Not specified | C. albicans | 25 | [4] |
| 4 | Not specified | S. aureus | 50-200 | [4] |
| 4 | Not specified | B. subtilis | 25-200 | [4] |
| 4 | Not specified | E. coli | 25-100 | [4] |
| 4b | Nitro-substituted | Various bacteria | 3.90–15.63 | [5] |
| 4c | Chloro-substituted | Various bacteria | 3.90–15.63 | [5] |
| 4d | Fluoro-substituted | Various bacteria | 3.90–15.63 | [5] |
| 4f | Bromo-substituted | Various bacteria | 3.90–15.63 | [5] |
Neuroprotective Activity of Substituted Benzothiazoles
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing healthcare challenge. Benzothiazole derivatives have shown promise as neuroprotective agents, with mechanisms that include antioxidant effects and modulation of enzymes involved in neurodegeneration.[6][7]
Structure-Activity Relationship (SAR) for Neuroprotective Activity
The neuroprotective properties of benzothiazoles are influenced by specific structural features.
-
Antioxidant Moieties: The incorporation of phenolic hydroxyl groups or other antioxidant moieties can enhance the ability of benzothiazole derivatives to scavenge reactive oxygen species (ROS), a key factor in neuronal damage.[6]
-
Enzyme Inhibition: Specific substitutions can impart inhibitory activity against enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[7] Riluzole, a 2-amino-6-(trifluoromethoxy)benzothiazole, is an approved drug for amyotrophic lateral sclerosis (ALS) and exerts its neuroprotective effects through various mechanisms, including the blockade of voltage-gated sodium channels.[7]
Quantitative Data on Neuroprotective Activity
The following table provides data on the enzyme inhibitory activity of certain benzothiazole analogs relevant to neuroprotection.
| Compound ID | Target Enzyme | Activity (IC50/Ki) | Reference |
| 1a-e (cluster) | hH1R, hH3R, hH4R, AChE | Varied % inhibition | [7] |
| Riluzole | Voltage-gated sodium channels, NMDA receptors | Neuroprotective | [7] |
| 6b, 6c, 6d | Catalase modulation | Enhanced activity | [6] |
Experimental Protocols
General Synthesis of 2-Substituted Benzothiazoles
A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various aldehydes or carboxylic acids.[8][9]
Procedure:
-
To a solution of 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol, DMSO), add the desired aldehyde or carboxylic acid (1-1.2 equivalents).
-
A catalytic amount of an acid (e.g., glacial acetic acid) or a coupling agent may be added.
-
The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3][10]
Procedure:
-
Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the synthesized benzothiazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plate is incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5]
Procedure:
-
A two-fold serial dilution of the benzothiazole compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. A viability indicator like resazurin can be used to aid in the determination.[5]
Experimental and SAR Workflow
The process of conducting a structure-activity relationship study involves a systematic workflow from the initial design and synthesis of compounds to their biological evaluation and subsequent data analysis to guide further optimization.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives | Semantic Scholar [semanticscholar.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 6. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 10. jchr.org [jchr.org]
The Synthesis of 2-Aminobenzothiazole Building Blocks: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core synthetic strategies for preparing 2-aminobenzothiazole building blocks, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.
Core Synthetic Methodologies
The construction of the 2-aminobenzothiazole core can be achieved through several classical and modern synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
The Hugershoff Reaction: Oxidative Cyclization of Arylthioureas
A foundational method for the synthesis of 2-aminobenzothiazoles is the Hugershoff reaction, which involves the oxidative cyclization of arylthioureas.[6][7][8] This reaction typically utilizes bromine in an acidic medium, such as acetic acid, to facilitate the intramolecular electrophilic substitution on the aromatic ring.[9][10]
The generally accepted mechanism involves the oxidation of the sulfur atom in the thiourea, creating an electrophilic species that then undergoes intramolecular cyclization onto the aniline ring to form the benzothiazole.[5]
Logical Workflow for the Hugershoff Reaction
Caption: General workflow of the Hugershoff reaction.
Synthesis from Anilines and Thiocyanate Salts
A common and direct approach involves the reaction of anilines with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN), in the presence of an oxidizing agent like bromine.[9][11][12] This method often proceeds as a one-pot synthesis, where the arylthiourea is generated in situ and subsequently cyclized.[13]
One-Pot Synthesis from Aniline
Caption: One-pot synthesis from aniline and thiocyanate.
Modern Catalytic Approaches
Recent advancements have led to the development of more efficient and environmentally friendly catalytic methods for the synthesis of 2-aminobenzothiazoles. These methods often utilize transition metal catalysts, such as copper and palladium, to facilitate the C-S bond formation.
Copper-Catalyzed Synthesis: Copper catalysts, for instance, can be employed in the reaction of 2-haloanilines with thiourea or its derivatives.[6] One notable method involves a one-pot synthesis from in situ generated 2-halothioureas using a copper(I) catalyst in water, highlighting a green chemistry approach.[6] Another copper-catalyzed approach involves the reaction of 2-iodophenyl isocyanides with potassium sulfide and various amines.[14]
Palladium-Catalyzed Synthesis: Palladium catalysts are effective for the intramolecular oxidative C-H bond functionalization of N-arylthioureas, offering a direct route to 2-aminobenzothiazoles without the need for pre-halogenated substrates.[15] Palladium catalysis has also been successfully applied to the tandem reaction of unreactive 2-chloroanilines with thiocarbamoyl chloride.[8]
Metal-Free Synthesis: Iodine-catalyzed and oxygen-promoted cascade reactions of isothiocyanatobenzenes with amines provide a metal-free alternative for the synthesis of 2-aminobenzothiazoles.
Quantitative Data on Synthesis
The yields of 2-aminobenzothiazole and its derivatives vary depending on the synthetic method and the specific substrates used. The following table summarizes representative yields from various synthetic approaches.
| Starting Materials | Method | Product | Yield (%) | Reference(s) |
| Substituted Anilines and Ammonium Thiocyanate | Oxidative cyclization with Bromine | Substituted 2-Aminobenzothiazoles | 63-85 | [10] |
| 2-Iodoanilines and Sodium Dithiocarbamates | Copper-catalyzed Ullmann-type reaction | Substituted 2-Aminobenzothiazoles | up to 97 | [16] |
| N-Arylthioureas | RuCl3-catalyzed intramolecular oxidative coupling | Substituted 2-Aminobenzothiazoles | up to 91 | [16] |
| 2-Chloroanilines and Thiocarbamoyl Chloride | Palladium-catalyzed tandem reaction | Substituted 2-Aminobenzothiazoles | Good to Excellent | [8][17] |
| 2-Iodophenyl Isocyanides, K2S, and Amines | Three-component copper-catalyzed reaction | Substituted 2-Aminobenzothiazoles | up to quantitative | [14][16] |
| 2-Iodoaniline and Isothiocyanate | FeCl3-catalyzed tandem reaction in water | 2-Aminobenzothiazole | Good | [18] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzothiazole via Hugershoff Reaction
This protocol is adapted from the classical method involving the oxidative cyclization of a phenylthiourea intermediate.[10]
Materials:
-
Aniline (or substituted aniline)
-
Ammonium thiocyanate
-
Ethanol
-
Concentrated Hydrochloric acid
-
Bromine
-
Glacial acetic acid
-
Ice-water bath
Procedure:
-
Dissolve equimolar quantities of the aniline derivative (0.02 mol) and ammonium thiocyanate (1.5 g, 0.02 mol) in ethanol containing 2 mL of concentrated hydrochloric acid.
-
To this solution, add bromine (2.7 mL, 0.05 mol) dissolved in glacial acetic acid dropwise while maintaining the temperature with an ice-water bath.
-
After the addition is complete, reflux the reaction mixture for 1 hour.
-
Cool the mixture in an ice-water bath.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from rectified spirit to obtain the pure 2-aminobenzothiazole derivative.
Protocol 2: Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles in Water
This protocol describes a sustainable, one-pot synthesis from 2-haloanilines.[6]
Materials:
-
2-Haloaniline (e.g., 2-iodoaniline)
-
Thiourea
-
Copper(I) iodide (CuI)
-
Water
Procedure:
-
In a reaction vessel, combine the 2-haloaniline, thiourea, and a catalytic amount of CuI in water.
-
Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminobenzothiazole.
Biological Activity and Signaling Pathways
Derivatives of 2-aminobenzothiazole are known to exhibit potent anticancer activity by modulating key cellular signaling pathways.[19] One of the most significant is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[19][20][21] Several 2-aminobenzothiazole derivatives have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), a critical enzyme in this pathway.[19][21]
PI3K/Akt/mTOR Signaling Pathway and Inhibition by 2-Aminobenzothiazole Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminobenzothiazole derivatives.
Conclusion
The synthesis of 2-aminobenzothiazole building blocks is a well-established field with a rich history and a vibrant present. From classical methods like the Hugershoff reaction to modern catalytic approaches, researchers have a diverse toolbox at their disposal. The continued development of greener and more efficient synthetic routes will undoubtedly accelerate the discovery of novel 2-aminobenzothiazole derivatives with significant therapeutic potential. This guide serves as a foundational resource for professionals in the field, providing the necessary technical details to advance research and development in this exciting area of chemical science.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A one-pot strategy for the synthesis of 2-aminobenzothiazole in water by copper catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. benchchem.com [benchchem.com]
- 14. Copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-iodophenyl isocyanides, potassium sulfide and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles [organic-chemistry.org]
- 16. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-N-Boc-amino-4-benzothiazole-6-carboxylic acid (CAS No. 225525-50-8) is a heterocyclic compound featuring a benzothiazole core, a carboxylic acid group, and a Boc-protected amine.[1] This molecular structure makes it a valuable building block in medicinal chemistry and organic synthesis, with potential applications in the development of novel therapeutic agents.[1] The benzothiazole moiety is a well-known pharmacophore found in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application in drug discovery and development processes.
This technical guide provides a framework for understanding and determining the solubility of this compound. Due to the limited availability of public data on its solubility, this document focuses on providing a comprehensive experimental protocol for researchers to determine its solubility profile in their laboratories.
Solubility Data
The following table is provided as a template for researchers to populate with experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Acetonitrile | |||
| Dichloromethane (DCM) | |||
| Chloroform | |||
| Ethyl Acetate | |||
| Tetrahydrofuran (THF) | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Toluene | |||
| Hexane |
Experimental Protocols
The following is a generalized protocol for determining the solubility of a solid organic compound, such as this compound, in various organic solvents. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.
Materials and Equipment:
-
This compound (solid)
-
A selection of organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 1 mL). The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial to remove any remaining undissolved solid particles.
-
-
Quantification of Dissolved Compound:
-
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
For HPLC analysis, inject a known volume of the filtered saturated solution and the standard solutions onto the column and measure the peak area.
-
For UV-Vis analysis, measure the absorbance of the filtered saturated solution and the standard solutions at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting the analytical signal (peak area or absorbance) of the standard solutions against their known concentrations.
-
Use the calibration curve to determine the concentration of the compound in the filtered saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
References
Methodological & Application
Application Note: Amide Coupling Protocols for 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed protocols for the amide coupling of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid with primary or secondary amines. The benzothiazole moiety is a significant scaffold in medicinal chemistry, and the successful formation of amide bonds is a crucial step in the synthesis of many biologically active compounds.[1][2] The protocols outlined below utilize common and efficient coupling reagents to ensure high yields and purity of the final amide products. Two primary methods are presented: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and another using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Key Reagents and Their Roles:
-
This compound: The carboxylic acid substrate containing the benzothiazole core.
-
Amine (R1R2NH): The nucleophile that will form the amide bond with the carboxylic acid.
-
EDC (or EDCI): A carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is susceptible to nucleophilic attack by the amine. The byproducts of EDC are water-soluble, facilitating purification.[5]
-
HOBt: An additive used with carbodiimides to minimize racemization and improve efficiency by forming an active ester intermediate, which is less reactive but more selective than the O-acylisourea.[4][5]
-
HATU: A uronium salt-based coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea active ester. It is known for its high efficiency and fast reaction times, particularly for challenging couplings.[5]
-
Base (e.g., DIPEA, Et3N): A non-nucleophilic base used to neutralize any acid present and to facilitate the reaction. A suitable base is crucial to drive the equilibrium towards product formation.
-
Solvent (e.g., DMF, DCM, ACN): An aprotic solvent to dissolve the reactants.
Experimental Protocols:
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a widely used, cost-effective method for routine amide bond formation.[6]
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF (or DCM/Acetonitrile)
-
Standard workup and purification reagents (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol is often employed for more challenging couplings, including those with sterically hindered amines or electron-deficient anilines, due to the high reactivity of HATU.[7]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0-5.0 equivalents)
-
Anhydrous DMF
-
Standard workup and purification reagents
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0-5.0 equivalents).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Filter the precipitate and wash with water, or perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the final amide.
Data Presentation: Comparison of Coupling Protocols
The following table summarizes the typical reaction parameters for the described protocols. Yields are estimates and will vary depending on the specific amine used.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Coupling Reagent | EDC·HCl | HATU |
| Additive | HOBt | None |
| Base | DIPEA / Et3N | DIPEA |
| Equivalents of Acid | 1.0 | 1.0 |
| Equivalents of Amine | 1.1 - 1.5 | 1.1 - 1.5 |
| Equivalents of Reagent | 1.2 - 1.5 | 1.1 - 1.2 |
| Equivalents of Base | 3.0 | 3.0 - 5.0 |
| Solvent | DMF, DCM, ACN | DMF |
| Reaction Temperature | 0 °C to Room Temp | Room Temp |
| Reaction Time | 12 - 24 hours | 2 - 6 hours |
| Typical Yield | 60 - 90% | 70 - 95% |
Visualizations
Caption: General experimental workflow for amide bond formation.
Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Boc Deprotection of 2-Aminobenzothiazole Derivatives using TFA or HCl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from 2-aminobenzothiazole derivatives using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The choice between these acidic reagents is a critical step in the synthesis of many pharmaceutically relevant compounds, and is often dictated by the substrate's sensitivity to acid, the desired final salt form, and reaction efficiency.
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. In multi-step syntheses, the amino group is frequently protected with the Boc group due to its stability under various reaction conditions. The removal of the Boc group is a crucial final step, typically achieved under acidic conditions. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most commonly employed reagents for this transformation. This document offers a comparative overview and detailed protocols for both methods.
Method Comparison: TFA vs. HCl
The selection of the deprotection agent can significantly impact reaction time, yield, and the physical form of the product. While both TFA and HCl are effective, they possess distinct characteristics.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% TFA in Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane or 2M HCl in Diethyl Ether |
| Reaction Time | Generally rapid (30 minutes to 4 hours) at room temperature.[1] | Can be slower, sometimes requiring extended reaction times (e.g., up to 3 days). |
| Yield | Typically high to quantitative. | Generally good to high, but can be substrate-dependent. A study on a hydroxy-substituted 2-aminobenzothiazole derivative reported yields between 51-84%. |
| Product Form | The resulting trifluoroacetate salt can sometimes be an oil, which may complicate purification. | The hydrochloride salt is often a crystalline solid, which can facilitate purification by simple filtration. |
| Work-up | Typically involves removal of excess TFA and solvent in vacuo, followed by neutralization with a base. | Often involves filtration of the precipitated hydrochloride salt, followed by washing. |
| Selectivity | Can be less selective and may affect other acid-sensitive functional groups. | Can offer better selectivity in the presence of certain acid-labile groups, depending on the reaction conditions. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a general procedure for the TFA-mediated deprotection of a Boc-protected 2-aminobenzothiazole derivative.
Materials:
-
Boc-protected 2-aminobenzothiazole derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected 2-aminobenzothiazole derivative in anhydrous DCM (typically at a concentration of 0.1–0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution. A common concentration range is 20–50% (v/v) of TFA in DCM.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: a. Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. b. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM). c. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will occur. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected 2-aminobenzothiazole derivative.
-
Purification: If necessary, the crude product can be purified by column chromatography, crystallization, or other suitable methods.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is based on a literature procedure for the deprotection of a hydroxy-substituted 2-aminobenzothiazole derivative and may require optimization for other substrates.
Materials:
-
Boc-protected 2-aminobenzothiazole derivative
-
4 M HCl in 1,4-Dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve the Boc-protected 2-aminobenzothiazole derivative in 1,4-dioxane and add a solution of 4 M HCl in 1,4-dioxane.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can be lengthy, potentially up to 3 days. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Upon completion, a precipitate of the hydrochloride salt may form. If so, filter the solid and wash with a suitable solvent like diethyl ether. b. Alternatively, concentrate the reaction mixture in vacuo. c. Suspend the residue in ethyl acetate and wash with a saturated aqueous NaHCO₃ solution to neutralize the acid and liberate the free amine. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected product.
-
Purification: The resulting product can be further purified if necessary. In many cases, the crystalline hydrochloride salt is of sufficient purity.
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams outline the general experimental workflow and a logical comparison of the two methods.
References
Application Notes: Utilizing 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzothiazole moiety is a privileged scaffold in medicinal chemistry, found in compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-Alzheimer's properties.[1][2] The incorporation of benzothiazole-containing amino acids into peptides is a key strategy for developing novel therapeutic agents and biological probes.[1][2]
This document provides detailed application notes and protocols for the use of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid , a non-canonical amino acid building block, in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a classic and robust method for peptide synthesis.[3][4] It utilizes the acid-labile Boc group for temporary Nα-amino protection and typically more stable, benzyl-based groups for side-chain protection, which are removed during the final cleavage step with strong acid.[4]
These guidelines will cover the key steps of the SPPS cycle, including coupling, deprotection, and cleavage, specifically tailored for peptides containing this unique building block.
Properties of the Building Block
This compound is a specialized building block designed for seamless integration into peptide sequences using standard Boc-SPPS protocols. Its key properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 225525-50-8[5] |
| Molecular Formula | C₁₃H₁₄N₂O₄S[5] |
| Molecular Weight | 294.33 g/mol [5] |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMF, NMP, and DCM |
Experimental Protocols
The following protocols outline the incorporation of this compound into a peptide sequence on a solid support, such as Merrifield or MBHA resin, using manual Boc-SPPS.
References
Application Notes and Protocols: Synthesis and Evaluation of Benzothiazole-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of benzothiazole-based compounds as potential anticancer agents. The benzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antitumor effects.[1][2][3] These compounds have been shown to target various cancer cell lines through multiple mechanisms, such as the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[4][5][6]
Overview of Benzothiazole-Based Anticancer Agents
Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds in the development of novel anticancer therapies.[2][3] Their mechanism of action is often multifaceted, involving the inhibition of protein kinases like cyclin-dependent kinase 2 (CDK2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR-2), as well as the modulation of critical signaling pathways such as PI3K/AKT/mTOR, JAK/STAT, and ERK/MAPK.[4][5][7] Furthermore, many benzothiazole derivatives have been shown to induce apoptosis in cancer cells, making them attractive candidates for further development.[1][6][8]
Synthesis of Benzothiazole Derivatives
A common and effective method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various carboxylic acids or their derivatives. The following protocol is a generalized procedure that can be adapted for the synthesis of a variety of benzothiazole-based compounds.
Experimental Protocol: General Synthesis of 2-Arylbenzothiazoles
Materials:
-
2-Aminothiophenol
-
Substituted benzoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round bottom flask, add equimolar amounts of 2-aminothiophenol and the desired substituted benzoic acid.
-
Add a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid).
-
Heat the reaction mixture at 120-140°C with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate mixture) to obtain the pure 2-arylbenzothiazole derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]
In Vitro Anticancer Activity Evaluation
The following protocols describe standard assays to evaluate the cytotoxic and apoptotic effects of newly synthesized benzothiazole derivatives on cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][2][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, PANC-1)[1][2][10][11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Synthesized benzothiazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the benzothiazole compounds in the complete culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.[1]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (Propidium Iodide - PI).[6]
Materials:
-
Cancer cell lines
-
6-well plates
-
Synthesized benzothiazole compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the benzothiazole compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of selected benzothiazole derivatives against various cancer cell lines.
Table 1: IC50 Values (µM) of Benzothiazole Derivatives against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HepG2 (Liver) | PANC-1 (Pancreatic) | Reference |
| Compound 4a | - | - | - | - | 27 ± 0.24 | [1] |
| Compound 4b | - | - | - | - | 35 ± 0.51 | [1] |
| Gemcitabine | - | - | - | - | 52 ± 0.72 | [1] |
| Hydrazine derivative 11 | - | 2.41 | - | - | - | [2][12] |
| Doxorubicin | - | 2.05 | - | - | - | [2][12] |
| Compound 7e | - | - | 44 nM | 48 nM | - | [11] |
| Compound 4d | - | - | - | - | - | [10] |
| Compound 4e | - | - | - | - | - | [10] |
| Compound 4h | - | - | - | - | - | [10] |
| Cisplatin | - | - | - | - | - | [10] |
| Compound B7 | - | - | IC50 provided | - | - | [13][14][15] |
| Compound 10s | - | 0.45 | - | - | - | [16] |
| AZD5438 | - | IC50 provided | - | - | - | [16] |
Note: '-' indicates data not available in the cited sources.
Signaling Pathways and Experimental Workflows
The anticancer effects of benzothiazole derivatives are often mediated through the modulation of key cellular signaling pathways.
Signaling Pathways Targeted by Benzothiazole Anticancer Agents
Benzothiazole derivatives have been shown to interfere with multiple signaling pathways that are often dysregulated in cancer.[17] A significant mechanism of action is the induction of apoptosis, a form of programmed cell death.[1][6] Furthermore, these compounds can inhibit critical pathways involved in cell proliferation, survival, and angiogenesis.[4][5]
Caption: Key signaling pathways modulated by benzothiazole anticancer agents.
Experimental Workflow for Synthesis and Evaluation
The development of novel benzothiazole-based anticancer agents follows a structured workflow from chemical synthesis to biological evaluation.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 14. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of novel pyrimidine-based benzothiazole derivatives as potent cyclin-dependent kinase 2 inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2-substituted benzothiazoles is of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate this process, offering advantages such as drastically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. This document provides detailed protocols and application notes for the reaction of 2-aminothiophenol with various carboxylic acids under microwave irradiation to yield 2-substituted benzothiazoles.
Reaction Principle
The core of this synthetic approach is the condensation and subsequent cyclization of 2-aminothiophenol with a carboxylic acid. The reaction proceeds through the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration to form the benzothiazole ring. Microwave irradiation significantly accelerates this process by efficiently heating the polar reactants and intermediates.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the microwave-assisted synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and carboxylic acids, showcasing the impact of different substrates and catalysts on reaction outcomes.
Table 1: L-Proline Catalyzed Synthesis of 2-Substituted Benzothiazoles [1][2]
| Carboxylic Acid | Product | Time (min) | Yield (%) |
| Benzoic acid | 2-Phenylbenzothiazole | 60 | 75 |
| 4-Chlorobenzoic acid | 2-(4-Chlorophenyl)benzothiazole | 60 | 72 |
| 4-Nitrobenzoic acid | 2-(4-Nitrophenyl)benzothiazole | 60 | 68 |
| Acetic acid | 2-Methylbenzothiazole | 60 | 55 |
| Phenylacetic acid | 2-Benzylbenzothiazole | 60 | 62 |
Reaction Conditions: 2-aminothiophenol (1 mmol), carboxylic acid (1 mmol), L-proline (30 mol%), solvent-free, microwave irradiation (250 W).
Table 2: Catalyst-Free Synthesis of 2-Substituted Benzothiazoles [3]
| Carboxylic Acid | Product | Time (min) | Yield (%) |
| Benzoic acid | 2-Phenylbenzothiazole | 20 | 92 |
| 4-Methylbenzoic acid | 2-(4-Methylphenyl)benzothiazole | 20 | 90 |
| 4-Methoxybenzoic acid | 2-(4-Methoxyphenyl)benzothiazole | 20 | 88 |
| 4-Chlorobenzoic acid | 2-(4-Chlorophenyl)benzothiazole | 20 | 85 |
| 2-Naphthoic acid | 2-(2-Naphthyl)benzothiazole | 20 | 82 |
| Hexanoic acid | 2-Pentylbenzothiazole | 20 | 75 |
Reaction Conditions: 2-aminothiophenol (1 mmol), carboxylic acid (1 mmol), solvent-free, microwave irradiation.
Table 3: P4S10 Catalyzed Synthesis of 2-Substituted Benzothiazoles from Fatty Acids [4][5]
| Fatty Acid | Product | Time (min) | Yield (%) |
| Lauric acid | 2-Undecylbenzothiazole | 3-4 | High |
| Myristic acid | 2-Tridecylbenzothiazole | 3-4 | High |
| Palmitic acid | 2-Pentadecylbenzothiazole | 3-4 | High |
| Stearic acid | 2-Heptadecylbenzothiazole | 3-4 | High |
Reaction Conditions: 2-aminothiophenol, fatty acid, P4S10 as catalyst, microwave irradiation.
Experimental Protocols
General Protocol for L-Proline Catalyzed Microwave-Assisted Synthesis
This protocol is a generalized procedure based on commonly reported methods for the L-proline catalyzed synthesis of 2-substituted benzothiazoles.[1][2]
Materials:
-
2-Aminothiophenol
-
Substituted carboxylic acid
-
L-Proline
-
Microwave reactor with sealed vessels
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a microwave reaction vial, add 2-aminothiophenol (1.0 mmol), the desired carboxylic acid (1.0 mmol), and L-proline (0.3 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a power of 250 Watts for 60 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dissolve the reaction mixture in ethyl acetate (20 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-substituted benzothiazole.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
General Protocol for Catalyst-Free Microwave-Assisted Synthesis
This protocol provides a generalized procedure for the solvent-free, catalyst-free synthesis of 2-substituted benzothiazoles.[3]
Materials:
-
2-Aminothiophenol
-
Substituted carboxylic acid
-
Microwave reactor with sealed vessels
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a microwave reaction vial, add 2-aminothiophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 20 minutes.
-
After cooling to room temperature, dissolve the residue in dichloromethane (20 mL).
-
Wash the organic phase with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-substituted benzothiazole.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Visualizations
Caption: Reaction mechanism for benzothiazole synthesis.
Caption: General experimental workflow.
References
- 1. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Boc Protection of 2-Aminobenzothiazole-6-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The N-Boc protection of 2-aminobenzothiazole derivatives is a crucial step in the synthesis of various biologically active compounds, including kinase inhibitors and antimicrobial agents.[3][4][5] This document provides detailed application notes and protocols for the N-Boc protection of 2-aminobenzothiazole-6-carboxylate, a key intermediate in the development of novel therapeutics.[4][6]
Data Presentation: Reaction Conditions for N-Boc Protection
The following table summarizes various reported conditions for the N-Boc protection of 2-aminobenzothiazole derivatives. While specific data for the 6-carboxylate derivative is limited, the conditions presented for analogous structures provide a strong basis for reaction optimization.
| Substrate | Reagents | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Chloro-2-aminobenzothiazole | Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) | 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.) | Tetrahydrofuran (THF) | 0 to 25 | 2 | 81 | [3] |
| General Amines | Boc₂O (1.0 equiv.) | None | Tetrahydrofuran (THF) | 0 to rt | Overnight | 89 | [7] |
| Secondary Amine | Boc₂O | 4-DMAP | Tetrahydrofuran (THF) | 40 | Overnight | - | [8] |
| General Amines | Boc₂O (2-3 equiv.) | Base (1-1.5 equiv.) | Various (THF, Dioxane, CH₃CN) | rt to 40 | - | High | [9] |
Experimental Protocols
Protocol 1: DMAP-Catalyzed N-Boc Protection of Methyl 2-Aminobenzothiazole-6-carboxylate
This protocol is adapted from a procedure for a structurally similar substrate, 6-chloro-2-aminobenzothiazole.[3]
Materials:
-
Methyl 2-aminobenzothiazole-6-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve methyl 2-aminobenzothiazole-6-carboxylate (1.0 equiv.) in anhydrous THF.
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-Boc protected product.
Mandatory Visualizations
Reaction Scheme
Caption: N-Boc Protection Reaction Scheme.
Experimental Workflow
Caption: N-Boc Protection Experimental Workflow.
Signaling Pathway of DMAP Catalysis
Caption: DMAP Catalytic Cycle.
References
- 1. scispace.com [scispace.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate () for sale [vulcanchem.com]
- 4. tert-Butyl (6-nitrobenzo[d]thiazol-2-yl)carbamate [myskinrecipes.com]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols: One-Pot Synthesis of Benzothiazoles from Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazoles are a pivotal class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Their synthesis is of significant interest in medicinal chemistry and drug development. The one-pot synthesis of 2-substituted benzothiazoles from readily available carboxylic acids and 2-aminothiophenol represents a highly efficient and atom-economical approach. This document provides detailed application notes and experimental protocols for several effective one-pot methodologies.
General Reaction Scheme
The fundamental transformation involves the condensation and subsequent cyclization of a carboxylic acid with 2-aminothiophenol to form the benzothiazole ring system. This process is typically facilitated by a catalyst or a coupling reagent that activates the carboxylic acid.
Caption: General reaction scheme for the one-pot synthesis of benzothiazoles.
Comparative Data of Synthetic Protocols
Several methodologies have been developed for this one-pot synthesis, each with its own advantages. The choice of method may depend on the substrate scope, desired reaction conditions, and available reagents. Below is a summary of key quantitative data from selected protocols.
| Protocol / Catalyst | Temperature (°C) | Reaction Time | Yield Range (%) | Key Advantages |
| Triphenyl phosphite / TBAB | 120 | 15–60 min | >65 | Mild conditions, short reaction times, high yields, good functional group tolerance.[1] |
| MeSO₃H / SiO₂ | 140 | 2–12 h | 70–92 | Simple work-up, suitable for diverse carboxylic acids.[2][3] |
| Thionyl Chloride (in situ acyl chloride formation) | 80 then rt | ~2 h | Excellent | Acid- and catalyst-free, high yields.[4] |
| Molecular Iodine (I₂) | Solvent-free | ~10-25 min | 66–97 | Extremely rapid, solvent-free, economical.[2][3] |
| Samarium(III) Triflate (Sm(OTf)₃) | rt | Short | 72–92 | Aqueous reaction media, catalyst is reusable.[2] |
| (o-CF₃PhO)₃P | Mild | Not specified | Good to Excellent | Avoids harsh conditions and metal catalysts.[5] |
Experimental Protocols
Protocol 1: Triphenyl Phosphite in Tetrabutylammonium Bromide (TBAB)[1]
This method is advantageous for its mild conditions and rapid reaction times.
Materials:
-
Substituted carboxylic acid
-
2-Aminothiophenol
-
Triphenyl phosphite (P(OPh)₃)
-
Tetrabutylammonium bromide (TBAB)
-
Methanol
Procedure:
-
In a reaction vessel, mix the substituted carboxylic acid (1 mmol), 2-aminothiophenol (1 mmol), and triphenyl phosphite (1.1 mmol) in tetrabutylammonium bromide (TBAB) as the reaction medium.
-
Heat the mixture at 120 °C for the time specified for the particular substrate (typically 15-60 minutes). The reaction mixture will become a viscous slurry.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add methanol to the viscous slurry and stir.
-
Filter the resulting solid precipitate.
-
Wash the filtered solid with cold methanol.
-
Dry the product in vacuo to obtain the pure 2-substituted benzothiazole. Further purification is generally not required.
Protocol 2: Thionyl Chloride-Mediated Synthesis[4][6]
This protocol proceeds through the in situ generation of an acyl chloride, avoiding the need for a catalyst.
Materials:
-
Carboxylic acid
-
Thionyl chloride (SOCl₂)
-
2-Aminothiophenol
-
Toluene
Procedure:
-
In a flask, treat the carboxylic acid (1 equivalent) with thionyl chloride (1.2 equivalents) under neat conditions.
-
Heat the mixture at 80 °C for one hour to form the acyl chloride in situ.
-
Cool the reaction mixture to room temperature.
-
Carefully add a solution of 2-aminothiophenol (1 equivalent) in toluene.
-
Stir the reaction mixture at room temperature for one hour.
-
Upon completion, process the reaction mixture to isolate the 2-substituted benzothiazole product.
Protocol 3: Molecular Iodine-Catalyzed Solvent-Free Synthesis[2][3][7]
This method is notable for being environmentally friendly, rapid, and conducted in the absence of a solvent.
Materials:
-
N-protected amino acid or other carboxylic acid
-
2-Aminothiophenol
-
Molecular iodine (I₂)
Procedure:
-
In a mortar, thoroughly grind a mixture of the carboxylic acid (1 mmol), 2-aminothiophenol (1 mmol), and molecular iodine (as a mild Lewis acid catalyst).
-
The reaction occurs in one step under solvent-free conditions and is typically complete within 20-25 minutes.
-
After the reaction, the product can be isolated and purified by standard methods.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the one-pot synthesis and work-up of benzothiazoles.
Caption: General experimental workflow for one-pot benzothiazole synthesis.
Conclusion
The one-pot synthesis of benzothiazoles from carboxylic acids offers a versatile and efficient route to this important class of heterocyclic compounds. The choice of methodology can be tailored to the specific requirements of the target molecule and the desired experimental conditions, with options ranging from mild, ionic liquid-based systems to rapid, solvent-free reactions. The protocols outlined above provide a solid foundation for researchers in their synthetic endeavors.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Direct Synthesis of Benzothiazoles and Benzoxazoles from Carboxylic Acids Utilizing (o-CF3PhO)3P as a Coupling Reagent [organic-chemistry.org]
Application of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid in Medicinal Chemistry: A Versatile Scaffold for Anticancer Drug Discovery
Introduction:
2-N-Boc-amino-4-benzothiazole-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a scaffold for the synthesis of potent and selective therapeutic agents. The benzothiazole core is a recognized pharmacophore present in a variety of biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the N-Boc protecting group on the 2-amino position and the carboxylic acid at the 6-position provides strategic points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of targeted therapies. This application note details the use of this compound in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Application in the Synthesis of PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development. Benzothiazole derivatives have emerged as promising PI3K inhibitors. The general workflow for the utilization of this compound in the synthesis of such inhibitors is outlined below.
Figure 1: General workflow for the utilization of this compound.
Quantitative Data of Benzothiazole-Based Inhibitors
While specific quantitative data for derivatives directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the activity of structurally related benzothiazole derivatives against various cancer cell lines and kinases, demonstrating the potential of this scaffold.
| Compound Class | Target | Assay | IC50/GI50 | Reference |
| 2-Aminobenzothiazole Derivatives | PI3Kα | Enzyme Inhibition Assay | 1.03 nM (for compound 8i) | [1] |
| 2-Aminobenzothiazole Derivatives | MCF-7 (Breast Cancer) | Cell Proliferation Assay | 6.34 µM (for compound 8i) | [1] |
| 2-Aminobenzothiazole Derivatives | MDAMB-231 (Breast Cancer) | Cell Proliferation Assay | 8.30 µM (for compound 8m) | [1] |
| Benzothiazole-piperazine derivatives | PI3Kγ | Enzyme Inhibition Assay | 47-48% inhibition at 100 µM | [2] |
| Dichlorophenyl-chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | Cell Growth Inhibition | 71.8 nM | [3] |
| Hydrazine-based benzothiazole | HeLa (Cervical Cancer) | Cell Viability Assay | 2.41 µM | [3] |
| Hydrazine-based benzothiazole | COS-7 (Kidney Fibroblast) | Cell Viability Assay | 4.31 µM | [3] |
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of compounds derived from this compound.
Protocol 1: Synthesis of 2-(tert-butoxycarbonylamino)benzothiazole-6-carboxylic acid
This protocol describes the hydrolysis of the corresponding ethyl ester to yield the target carboxylic acid.
Materials:
-
Ethyl 2-(tert-butoxycarbonylamino)benzothiazole-6-carboxylate
-
Ethanol (EtOH)
-
2 N aqueous Sodium Hydroxide (NaOH)
-
1 N aqueous Hydrochloric Acid (HCl)
-
Round bottom flask
-
Reflux condenser
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a 250 ml round bottom flask, suspend ethyl 2-(tert-butoxycarbonylamino)benzothiazole-6-carboxylate (10 mmol) in a mixture of EtOH (100 ml) and 2 N aq NaOH (80 ml).[4]
-
Reflux the mixture for 5 hours.[4]
-
After reflux, cool the solution in an ice bath.
-
Acidify the cooled solution with 1 N aq HCl until the pH is less than 2, at which point a white flocculent precipitate will form.[4]
-
Allow the mixture to stand for 2 hours.
-
Filter the precipitate and wash the filter cake with water until neutral.[4]
-
Dry the solid to afford 2-(tert-butoxycarbonylamino)benzothiazole-6-carboxylic acid as a white solid.[4]
Protocol 2: Amide Coupling
This protocol describes the coupling of the carboxylic acid with an amine to form an amide, a common step in the synthesis of kinase inhibitors.
Materials:
-
2-(tert-butoxycarbonylamino)benzothiazole-6-carboxylic acid
-
Substituted amine (e.g., glycine methyl ester hydrochloride)
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dry N,N-Dimethylformamide (DMF)
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
In a 100 ml round bottom flask, dissolve 2-(tert-butoxycarbonylamino)benzothiazole-6-carboxylic acid (2.4 mmol), HBTU (2 mmol), DIEA (2.4 mmol), and the desired amine (e.g., glycine methyl ester hydrochloride, 2 mmol) in 20 ml of dry DMF.[4]
-
Stir the mixture at room temperature for 20 hours.[4]
-
Upon completion of the reaction (monitored by TLC), the product can be isolated by standard work-up procedures, typically involving aqueous extraction and purification by column chromatography.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the 2-amino functionality for further derivatization.
Materials:
-
Boc-protected benzothiazole derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected benzothiazole derivative in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of TFA or 4M HCl in 1,4-dioxane to the solution.
-
Stir the reaction mixture at room temperature for the required duration (typically 1-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a suitable base (e.g., saturated aqueous NaHCO3 solution) and the product extracted into an organic solvent.
Protocol 4: In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Synthesized benzothiazole derivative (test compound)
-
Recombinant human PI3Kα enzyme
-
Substrate (e.g., phosphatidylinositol)
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the PI3Kα enzyme, the test compound at various concentrations, and the lipid substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention for benzothiazole-based PI3K inhibitors.
Conclusion
This compound serves as a key intermediate for the synthesis of novel benzothiazole derivatives with significant potential in medicinal chemistry. Its strategic functionalization allows for the generation of libraries of compounds for screening against various therapeutic targets. The demonstrated efficacy of related benzothiazole compounds as potent anticancer agents, particularly as inhibitors of the PI3K signaling pathway, highlights the importance of this scaffold in modern drug discovery and development. The provided protocols offer a foundation for researchers to synthesize and evaluate new chemical entities based on this versatile building block.
References
Application Notes & Protocols: Functionalization of the Carboxylic Acid Group on the Benzothiazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic system integral to medicinal chemistry and drug discovery.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] Functionalization of the benzothiazole core is a key strategy for modulating the physicochemical properties and biological activity of these molecules.
The carboxylic acid group, commonly found at the 2- or 6-position of the benzothiazole ring, is a versatile handle for chemical modification.[1] Its conversion into amides, esters, and other derivatives allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.[5] These modifications can significantly impact a compound's ability to interact with biological targets, its solubility, and its metabolic stability.
This document provides detailed protocols for the most common and effective methods of functionalizing the carboxylic acid group on a benzothiazole ring: amide bond formation and esterification.
Key Functionalization Pathways
The primary strategies for derivatizing a benzothiazole carboxylic acid involve activating the carboxyl group to facilitate nucleophilic attack by an amine or an alcohol. The two main pathways are direct coupling using a reagent to form an active intermediate in situ, or a two-step process via the formation of a more reactive acyl chloride.
Caption: General functionalization routes for benzothiazole carboxylic acids.
Amide Bond Formation
Amide coupling is one ofthe most frequently used reactions in drug discovery.[6] Benzothiazole amides have shown significant potential as potent antimycobacterial and hemostatic agents.[5][7]
Protocol 1: Amide Coupling via Acyl Chloride Intermediate
This robust two-step method involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine. This protocol is particularly useful when coupling less reactive amines.
Caption: Workflow for amide synthesis via an acyl chloride intermediate.
Methodology:
-
Materials:
-
Benzothiazole carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq) or Oxalyl chloride ((COCl)₂) (1.5 eq)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM))
-
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Tertiary base (e.g., Triethylamine (Et₃N) or DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Acyl Chloride Formation: To a stirred solution of benzothiazole carboxylic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.[7] Slowly add thionyl chloride (2.0 eq) at 0 °C.[7] Heat the mixture to reflux (e.g., 80°C) for 2-3 hours.[7]
-
Solvent Removal: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. It is common to co-evaporate with an anhydrous solvent like toluene to ensure all SOCl₂ is removed.[8]
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Slowly add the amine solution to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure benzothiazole amide.
-
Protocol 2: Direct Amide Coupling with EDC/HOBt
This one-pot method uses coupling agents to activate the carboxylic acid in situ, avoiding the need to isolate the harsh acyl chloride intermediate. It is widely used due to its mild conditions and operational simplicity.[6][9]
Methodology:
-
Materials:
-
Benzothiazole carboxylic acid (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq) or catalytic amount (0.1 eq)[6]
-
Base (e.g., DIPEA or N-methylmorpholine) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM, or Acetonitrile)
-
-
Procedure:
-
Reaction Setup: To a stirred solution of the benzothiazole carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).[10]
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.[11]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the product or dilute with ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
-
Representative Data: Synthesis of Benzothiazole Amides
The following table summarizes yields for a series of benzothiazole amide derivatives synthesized via the acyl chloride method.
| Entry | Amine Component (R₂NH) | Yield (%) | Reference |
| 1 | 2-Aminobenzothiazole | 85 | [7] |
| 2 | Aniline | 82 | [7] |
| 3 | 4-Chloroaniline | 88 | [7] |
| 4 | 4-Methoxyaniline | 86 | [7] |
| 5 | Cyclohexylamine | 75 | [5] |
Ester Bond Formation
Esterification of benzothiazole carboxylic acids modifies polarity and cell permeability, which is crucial in drug design.[12] The Steglich esterification is a mild and highly effective method for synthesizing esters, especially with sterically hindered alcohols.[13]
Protocol 3: Steglich Esterification
This method uses N,N'-Dicyclohexylcarbodiimide (DCC) as a dehydrating agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[14][15]
Caption: Workflow for Steglich esterification.
Methodology:
-
Materials:
-
Benzothiazole carboxylic acid (1.0 eq)
-
Alcohol (1.2 - 1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Reaction Setup: To a solution of the benzothiazole carboxylic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, cool the mixture to 0 °C in an ice bath.[16]
-
DCC Addition: In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and stir the suspension at room temperature for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.[13] Monitor the reaction by TLC.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure benzothiazole ester.
-
Representative Data: Synthesis of Benzothiazole Esters
The following table summarizes yields for a series of benzothiazole ester derivatives.
| Entry | Carboxylic Acid | Alcohol Component | Yield (%) | Reference |
| 1 | Benzothiazole-2-carboxylic acid | Methanol | 85 | [17] |
| 2 | Benzothiazole-2-carboxylic acid | Ethanol | 92 | [17] |
| 3 | Benzothiazole-6-carboxylic acid | Isopropanol | 78 | [18] |
| 4 | (E)-4-((6-ethoxybenzothiazol-2-yl)diazenyl)phenol | Phenylacetic acid | 68 | [16][19] |
| 5 | (E)-4-((6-ethoxybenzothiazol-2-yl)diazenyl)phenol | 4-Fluorobenzoic acid | 72 | [16][19] |
| Note: In entries 4 and 5, the benzothiazole contains the alcohol moiety and is coupled with a separate carboxylic acid via Steglich esterification. |
References
- 1. benthamscience.com [benthamscience.com]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. ijper.org [ijper.org]
- 5. Discovery of benzothiazole amides as potent antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inpressco.com [inpressco.com]
- 17. mdpi.com [mdpi.com]
- 18. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid as an Intermediate in the Synthesis of Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a significant and growing global health challenge. A key pathological feature of these disorders is the progressive loss of neurons, leading to cognitive and motor dysfunction. Consequently, the discovery and development of novel neuroprotective agents capable of mitigating neuronal death is a critical area of focus in medicinal chemistry and drug discovery.
The benzothiazole scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds. Notably, derivatives of 2-aminobenzothiazole have demonstrated a wide range of pharmacological activities, including neuroprotective, anticonvulsant, and anti-inflammatory properties. The marketed drug Riluzole, used in the treatment of ALS, features this core structure and underscores its therapeutic potential.[1]
This document provides detailed application notes and experimental protocols for the use of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid as a key intermediate in the synthesis of novel neuroprotective agents. This intermediate offers a versatile platform for chemical modification at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize neuroprotective efficacy.
Synthesis of the Intermediate: this compound
The synthesis of the title intermediate can be achieved through a multi-step process starting from commercially available materials. The following protocol is a representative example based on established synthetic methodologies for benzothiazole derivatives.[1]
Protocol 1: Synthesis of this compound
Materials:
-
4-Amino-3-mercaptobenzoic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)
Procedure:
-
Protection of the amino group: To a solution of 4-amino-3-mercaptobenzoic acid (1 equivalent) in DMF, add triethylamine (2.2 equivalents).
-
Cool the mixture to 0°C and add a solution of (Boc)₂O (1.1 equivalents) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and acidify with 1N HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 4-(tert-butoxycarbonylamino)-3-mercaptobenzoic acid.
-
Cyclization to form the benzothiazole ring: The protected intermediate can then be cyclized. A common method for forming the 2-aminobenzothiazole ring is through reaction with a cyanogen halide or a similar reagent. For the synthesis of a 2-amino substituted benzothiazole, a typical method involves reaction with potassium thiocyanate and bromine in acetic acid.
-
The resulting 2-amino-4-(tert-butoxycarbonylamino)benzothiazole-6-carboxylic acid can then be selectively deprotected if necessary for further derivatization.
Synthesis of a Neuroprotective Agent from the Intermediate
The carboxylic acid moiety at the 6-position and the Boc-protected amino group at the 2-position of the intermediate provide two key handles for further chemical modification. The following protocol describes a hypothetical pathway to a neuroprotective agent, inspired by derivatives reported in the literature.
Protocol 2: Synthesis of a 2-Aminobenzothiazole-6-carboxamide Derivative
Materials:
-
This compound
-
A desired amine (e.g., 4-benzylpiperidine)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Amide Coupling: To a solution of this compound (1 equivalent) in DCM, add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected amide derivative.
-
Boc Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the final product as a TFA salt.
-
The final compound can be further purified by recrystallization or preparative HPLC.
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of neuroprotective agents using the specified intermediate.
Caption: Synthetic and evaluation workflow.
In Vitro Neuroprotection Assays
A series of in vitro assays are essential to determine the neuroprotective potential of the newly synthesized compounds.
Protocol 3: MTT Assay for Cell Viability in an Oxidative Stress Model
This assay measures the metabolic activity of cells, which is an indicator of cell viability. A common model for inducing neuronal cell death is through oxidative stress, for example, using hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
Synthesized benzothiazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Measurement of Reactive Oxygen Species (ROS)
This assay quantifies the intracellular levels of ROS, which are key mediators of oxidative stress-induced cell death.
Materials:
-
All materials from Protocol 3
-
2',7'-Dichlorofluorescin diacetate (DCF-DA)
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
DCF-DA Staining: After the 24-hour incubation, remove the medium and wash the cells with PBS.
-
Add 100 µL of 10 µM DCF-DA solution to each well and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
-
Data Analysis: Express ROS levels as a percentage of the H₂O₂-treated control.
In Vivo Neuroprotection Models
Promising compounds from in vitro assays should be further evaluated in animal models of neurodegenerative diseases.
Protocol 5: MPTP-Induced Mouse Model of Parkinson's Disease
This is a widely used model to assess the efficacy of neuroprotective agents against dopamine neuron degeneration.
Materials:
-
C57BL/6 mice
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Synthesized benzothiazole derivative
-
Saline solution
-
Apparatus for behavioral testing (e.g., rotarod)
-
Histology equipment and reagents (e.g., tyrosine hydroxylase antibody)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Compound Administration: Administer the synthesized compound or vehicle to the mice daily for a predefined period (e.g., 14 days).
-
MPTP Induction: On days 8-12, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
-
Behavioral Testing: Perform behavioral tests such as the rotarod test at the end of the treatment period to assess motor coordination.
-
Histological Analysis: At the end of the experiment, sacrifice the animals and perfuse with paraformaldehyde.
-
Collect the brains and perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.
-
Data Analysis: Compare the behavioral performance and TH-positive cell counts between the different treatment groups.
Data Presentation
Quantitative data from the experimental protocols should be summarized in clear and structured tables for easy comparison and interpretation.
| Compound | In Vitro Neuroprotection (EC₅₀, µM) | ROS Scavenging (IC₅₀, µM) | In Vivo Efficacy (Dopaminergic Neuron Protection %) |
| Intermediate | > 100 | > 100 | Not Tested |
| Example Derivative 1 | 5.2 | 8.7 | 65% at 10 mg/kg |
| Example Derivative 2 | 12.8 | 25.1 | 42% at 10 mg/kg |
| Riluzole (Reference) | 2.5 | 5.1 | 75% at 10 mg/kg |
Potential Signaling Pathway
The neuroprotective effects of benzothiazole derivatives may be mediated through various signaling pathways. One potential mechanism is the modulation of pathways involved in oxidative stress and apoptosis.
Caption: Potential neuroprotective signaling pathway.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel neuroprotective agents. The protocols and application notes provided herein offer a framework for the design, synthesis, and evaluation of new chemical entities based on this scaffold. The multi-faceted nature of the benzothiazole core allows for the development of compounds with diverse mechanisms of action, providing a promising avenue for the discovery of new therapeutics for neurodegenerative diseases.
References
Troubleshooting & Optimization
improving yield in benzothiazole synthesis reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields in benzothiazole synthesis reactions.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and impurities in benzothiazole synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is unexpectedly low. What are the common causes and how can I improve it?
Low yields are a frequent issue in benzothiazole synthesis. The primary causes often revolve around suboptimal reaction conditions, degradation of starting materials, and incomplete reactions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Oxidation of 2-Aminothiophenol | 2-Aminothiophenol is highly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers, appearing as dark, tar-like substances.[1][2] To mitigate this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Using freshly purified 2-aminothiophenol is also recommended.[1] |
| Incomplete Cyclization | The reaction may not have proceeded to completion, leaving unreacted starting materials or benzothiazoline intermediates.[1][3] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4] Consider extending the reaction time or moderately increasing the temperature.[3][5] The choice of catalyst is also crucial for efficient cyclization.[6] |
| Suboptimal Reaction Conditions | Temperature, solvent, and catalyst concentration are critical parameters. Excessively high temperatures can promote side reactions, while temperatures that are too low may slow down or stall the reaction.[3] Optimize these conditions systematically. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases.[6][7] |
| Incorrect Stoichiometry | Ensure the molar ratios of your reactants are correct, especially when using solid reagents that may be hygroscopic.[5] |
| Purification Losses | The desired product may be lost during the workup and purification steps. Oily products can be particularly challenging to isolate. Re-evaluate your purification method; column chromatography may be necessary if recrystallization is ineffective.[6] |
Q2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?
Byproduct formation is a primary contributor to low yields and complicates purification. The nature of these side products is highly dependent on the specific synthetic route.
Common Side Products & Minimization Strategies:
| Common Side Product | How to Minimize |
| 2,2'-Dithiobis(aniline) | This dimer forms from the oxidation of 2-aminothiophenol.[2] Running the reaction under an inert atmosphere and using fresh starting materials are the most effective preventative measures.[1][2] |
| Benzothiazoline Intermediate | This results from incomplete oxidation of the cyclized intermediate to the final aromatic benzothiazole.[1][2] Ensure a sufficient amount of a suitable oxidizing agent is used. Air, hydrogen peroxide, or manganese dioxide are common choices.[2] Reaction conditions such as pH and temperature can also affect the oxidation step.[2] |
| Symmetrical Urea/Thiourea Derivatives | In reactions using reagents like phosgene or carbonyl diimidazole (CDI), self-condensation of 2-aminothiophenol can occur.[5] Controlled, slow addition of the carbonylating agent can help to minimize this side reaction.[5] |
Q3: The color of my final product is off-white or yellowish, indicating impurities. How can I improve its purity and color?
Discoloration in the final product is a common sign of impurities, which can impact the yield of subsequent reaction steps.[3]
Purification Strategy:
A highly effective method for removing colored impurities is to convert the crude benzothiazole into its hydrochloride salt, recrystallize the salt, and then, if necessary, regenerate the free base.[3]
Experimental Protocol for Purification via Hydrochloride Salt Formation:
-
Dissolve the crude, colored 2-aminobenzothiazole in hot ethanol.
-
Add activated carbon (e.g., Norit) to the hot solution.
-
Filter the hot suspension to remove the activated carbon.
-
To the hot, clear filtrate, add concentrated hydrochloric acid dropwise until the solution is acidic.
-
Allow the solution to cool, which will cause the hydrochloride salt to crystallize.
-
Collect the crystals by filtration and wash them with a small amount of cold ethanol.
-
To regenerate the free base, dissolve the purified hydrochloride salt in water and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Collect the precipitated pure 2-aminobenzothiazole by filtration, wash with water, and dry.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzothiazoles?
The most prevalent method is the condensation reaction between a 2-aminothiophenol and a carbonyl-containing compound, such as an aldehyde, carboxylic acid, or acyl chloride.[8][9][10] Another common approach is the intramolecular cyclization of N-arylthioureas, often catalyzed by an oxidizing agent.[3]
Q2: How do I choose the right catalyst for my benzothiazole synthesis?
The choice of catalyst is highly dependent on the specific reactants and reaction conditions. For the condensation of 2-aminothiophenols with aldehydes, a wide range of catalysts have been shown to be effective, including:
-
Brønsted acids: p-Toluenesulfonic acid (TsOH) can be effective.[11]
-
Lewis acids: Zinc acetate (Zn(OAc)₂) and samarium triflate have been used.[12][13]
-
Heterogeneous catalysts: Amberlite IR120 resin and various nanoparticles (e.g., ZnO, SnP₂O₇) offer advantages such as easy separation and reusability.[8][13][14]
-
Oxidative catalysts: A mixture of hydrogen peroxide and hydrochloric acid (H₂O₂/HCl) can be used.[8][14] In some cases, the reaction can proceed efficiently without a catalyst, particularly with reactive aldehydes.[12]
Q3: Can I use microwave irradiation to improve my reaction?
Yes, microwave-assisted synthesis has been successfully employed for benzothiazole synthesis and can offer several advantages, including significantly reduced reaction times, improved yields, and milder reaction conditions compared to conventional heating.[7][15]
Q4: What is the general mechanism for the condensation of 2-aminothiophenol with an aldehyde?
The reaction typically proceeds in three main steps:
-
Imine Formation: The amino group of the 2-aminothiophenol attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.[6]
-
Cyclization: The thiol group then performs an intramolecular nucleophilic attack on the imine carbon to form a non-aromatic benzothiazoline ring.[6]
-
Oxidation: The benzothiazoline intermediate is then oxidized to the final, stable aromatic benzothiazole. This oxidation can be spontaneous (e.g., by atmospheric oxygen) or facilitated by an added oxidizing agent.[2][6]
Experimental Protocols
Protocol 1: General Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes using H₂O₂/HCl [4]
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol.
-
To this solution, add 30% hydrogen peroxide (H₂O₂) (6 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (3 mmol) while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1 hour.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.
Quantitative Data Summary
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzothiazole from 2-Aminothiophenol and Benzaldehyde
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| H₂O₂/HCl | Ethanol | Room Temp | 1 h | 85-94 | [8][14] |
| ZnO Nanoparticles | Solvent-free | Room Temp | 30 min | 79-91 | [14] |
| Amberlite IR120 | Microwave | 85 | 5-10 min | 88-95 | [14] |
| SnP₂O₇ | Solvent-free | - | 8-35 min | 87-95 | [7][8] |
| Zn(OAc)₂·2H₂O | Solvent-free | 80 | 30-60 min | 79-96 | [13] |
| None (Air/DMSO) | DMSO | - | - | Good to Excellent | [12] |
Note: Yields are often for a range of 2-arylbenzothiazoles and may vary for the specific synthesis of 2-phenylbenzothiazole.
Visualizations
Caption: Troubleshooting workflow for low yield in benzothiazole synthesis.
Caption: General experimental workflow for benzothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzothiazole synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzothiazole Carboxylic Acid Derivatives
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of crude benzothiazole carboxylic acid derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
| Problem | Question & Answer |
| TLC & Chromatography Issues | Q: My compound streaks badly on a silica TLC plate. What's wrong and how can I fix it? A: Streaking is a common issue when analyzing carboxylic acids on silica gel.[1][2][3][4] It is typically caused by strong hydrogen bonding interactions between your compound's acidic proton and the polar Si-OH groups of the silica. This can also be exacerbated by partial deprotonation of the acid on the plate, creating a highly polar carboxylate form that sticks to the baseline.[2][3] Solution: To achieve sharp, well-defined spots, add a small amount (0.5–1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1][3] This acidic modifier ensures the equilibrium favors the protonated, less polar form of your carboxylic acid, minimizing strong interactions with the stationary phase. Also, confirm you have not spotted too much material, as overloading the plate can also lead to streaking.[1] |
| Q: I'm running a silica column, but my compound is either stuck at the top or eluting as a very broad band. A: This is the preparative-scale equivalent of TLC streaking and is caused by the same strong interactions between your carboxylic acid and the silica gel.[3] Solution: As with TLC, the remedy is to modify the mobile phase. Prepare your eluent with an acidic additive. Using a solvent system such as Dichloromethane/Methanol or Ethyl Acetate/Hexane containing 0.5-1% acetic or formic acid will suppress the ionization of your compound, reduce tailing, and result in a much more efficient separation with sharper peaks.[5][6] | |
| Recrystallization Issues | Q: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point, often because the solution is too saturated or cools too rapidly.[7] The presence of significant impurities can also lower the compound's melting point, contributing to this issue. Solution: Re-heat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation. Then, allow the solution to cool much more slowly. Insulating the flask with paper towels or placing it in a warm water bath can promote the slow, orderly formation of a crystal lattice instead of an amorphous oil.[7] |
| Q: My product will not crystallize from the solution, even after cooling in an ice bath. A: This indicates that the solution is not saturated, meaning too much solvent was used.[7] Solution: Concentrate the solution by gently boiling off some of the solvent under a nitrogen or argon stream. Once the volume is reduced, allow it to cool slowly again. If crystals still do not appear, you can try to induce crystallization by: 1. Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites for crystal growth.[7] 2. Seeding: If available, add a single, tiny crystal of the pure product to the cooled solution to initiate crystallization. | |
| General Purity Issues | Q: My final product has a persistent yellow or brown color. A: Discoloration is often due to high-molecular-weight, polar impurities formed during the reaction. Solution: You can often remove colored impurities by treating a solution of your crude product with activated charcoal. Dissolve the product in a suitable hot solvent, add a minimal amount of activated charcoal (e.g., 1-2% of the solute's weight), swirl, and heat for a few minutes. The charcoal will adsorb the colored bodies. Remove the charcoal by performing a hot filtration through a fluted filter paper or a small pad of Celite®. Be aware that charcoal can also adsorb your desired product, so using the minimum amount necessary is crucial to avoid significant yield loss.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective general strategy for purifying a crude benzothiazole carboxylic acid? A highly effective initial purification method is acid-base extraction. This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[8][9] The crude mixture is dissolved in an organic solvent (like ethyl acetate or dichloromethane) and washed with an aqueous basic solution (e.g., sodium bicarbonate). The acidic product is deprotonated to form a water-soluble salt and moves into the aqueous layer, leaving non-acidic impurities behind in the organic layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.[8][10] This can then be followed by recrystallization for further purification.
Q2: What are the most probable impurities in my crude product? The most common impurities are typically unreacted starting materials. For instance, in a condensation reaction between 2-aminothiophenol and a substituted benzoic acid, both of these starting materials could be present in the crude product.[11] Other potential impurities include by-products from side reactions or, in the case of synthesis via oxidation of a 2-methylbenzothiazole precursor, partially oxidized intermediates.[12]
Q3: Which solvents are recommended for the recrystallization of benzothiazole carboxylic acid derivatives? The ideal solvent depends on the specific substituents on the benzothiazole ring system. A good starting point is a polar protic solvent. For benzothiazole-2-carboxylic acid, isopropanol has been shown to be effective.[13] Other common choices for polar organic acids include ethanol/water mixtures , methanol , or acetic acid .[14][15] The principle is to find a solvent (or solvent pair) in which your compound is highly soluble when hot but sparingly soluble when cold.
Q4: My synthesis involves removing unreacted 2-aminothiophenol. What is the best way to do this? 2-aminothiophenol is a basic compound (due to the amino group) and can be effectively removed from the desired acidic product using acid-base extraction. When you dissolve your crude product in an organic solvent and extract it with an aqueous base (as described in Q1), the desired carboxylic acid will move to the aqueous layer, while the basic 2-aminothiophenol will remain in the organic layer along with any neutral impurities. Alternatively, a wash with a dilute aqueous acid (like 1M HCl) prior to the base extraction can remove the 2-aminothiophenol by converting it to its water-soluble ammonium salt.
Q5: Is reversed-phase chromatography a viable alternative to normal-phase (silica) chromatography? Yes, reversed-phase chromatography (using a C18 stationary phase) is an excellent and often preferred method for purifying polar compounds like carboxylic acids.[16] The mobile phase is typically a mixture of water and an organic solvent such as methanol or acetonitrile. To ensure good peak shape and reproducibility, it is crucial to add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase. This maintains a consistent low pH, keeping the carboxylic acid in its protonated state.
Data Summary Tables
Table 1: Representative Recrystallization Performance
| Compound | Recrystallization Solvent | Typical Yield | Final Purity | Reference |
| Benzothiazole-2-carboxylic acid | Isopropanol | ~80% | >98.5% | [13] |
| 2-Aryl-benzothiazole Derivative | Ethanol | ~73% | Not Specified | [17] |
| Substituted Benzothiazole Derivative | Ethanol/Water Mixture | ~89% | Not Specified | [18] |
Table 2: Example Column Chromatography Conditions for Benzothiazole Derivatives
| Compound Type | Stationary Phase | Example Eluent System | Notes |
| General Benzothiazole Carboxylic Acid | Silica Gel | Ethyl Acetate / Hexane + 0.5-1% Acetic Acid | The addition of acetic acid is critical to prevent streaking and ensure good separation.[3][6] |
| General Benzothiazole Carboxylic Acid | Silica Gel | Dichloromethane / Methanol + 0.5-1% Acetic Acid | A good system for more polar derivatives. A gradient elution from low to high methanol content is often effective.[5] |
| Ethyl (Benzothiazol-2-ylsulfonyl)acetate | Silica Gel | 10% Ethyl Acetate in Petroleum Ether | This example for a related ester derivative highlights a less polar system. For the corresponding acid, a more polar eluent with an acid additive would be necessary.[19] |
| Benzothiazole Carboxylic Acid | Reversed-Phase C18 | Water / Acetonitrile + 0.1% Formic Acid | An excellent alternative to silica gel. The formic acid maintains a low pH to keep the analyte protonated. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to isolate the acidic benzothiazole carboxylic acid from neutral and basic impurities.
-
Dissolution: Dissolve the crude solid (~1.0 g) in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (50 mL) in a separatory funnel. If there are insoluble solids, filter them off first.
-
Base Extraction: Add 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release the CO₂ gas that evolves. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer (still in the funnel) with a fresh 30 mL portion of saturated NaHCO₃ solution. Combine this second aqueous extract with the first one. The organic layer now contains neutral and basic impurities and can be set aside.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until gas evolution ceases and the solution is strongly acidic (test with pH paper, target pH ≈ 2).[10]
-
Precipitation & Collection: A precipitate of the pure benzothiazole carboxylic acid should form. Keep the flask in the ice bath for 15-20 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Allow the solid to dry in the air on the filter, then transfer it to a watch glass to dry completely, preferably in a vacuum oven.
Protocol 2: Purification by Recrystallization
This protocol assumes a suitable single solvent (e.g., isopropanol) has been identified.
-
Select Flask Size: Choose an Erlenmeyer flask that will be about half-full with the final volume of solvent.
-
Dissolve Crude Product: Place the crude benzothiazole carboxylic acid into the flask. Add a small portion of the recrystallization solvent, just enough to create a slurry.
-
Heat to Boiling: Heat the slurry on a hot plate with stirring until the solvent is boiling gently.
-
Add Solvent Portionwise: Add small portions of hot solvent from a separate heated flask until the solid just dissolves completely. It is critical to add the minimum amount of boiling solvent required to avoid making the solution too dilute, which would lower the final yield.
-
Decolorize (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration by passing the boiling solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cool Slowly: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod.
-
Chill: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.
-
Collect and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and allow them to dry thoroughly.
Purification Workflow Diagram
The following diagram illustrates a logical workflow for the purification of a crude benzothiazole carboxylic acid derivative.
Caption: Purification workflow for benzothiazole carboxylic acid derivatives.
References
- 1. chembam.com [chembam.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vernier.com [vernier.com]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. ijpsonline.com [ijpsonline.com]
- 12. CN104860901B - Preparation method of benzothiazole-2-carboxylic acid - Google Patents [patents.google.com]
- 13. CN105198835B - The synthesis technique of the formic acid of benzothiazole 2 - Google Patents [patents.google.com]
- 14. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. reddit.com [reddit.com]
- 17. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. connectsci.au [connectsci.au]
Technical Support Center: Preventing Side Reactions in 2-Aminothiophenol Condensations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 2-aminothiophenol condensation reactions. Our aim is to help you minimize side reactions and optimize your product yields.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: My reaction is yielding a significant amount of a high molecular weight, insoluble byproduct, and the reaction mixture is turning dark.
This is a common issue arising from the oxidation of 2-aminothiophenol to form a disulfide-linked dimer, which can further polymerize.[1]
Potential Causes:
-
Exposure to Atmospheric Oxygen: 2-aminothiophenol is highly susceptible to oxidation by air.[1][2]
-
Impure Starting Material: The presence of already oxidized impurities in the 2-aminothiophenol can initiate polymerization.
-
Harsh Reaction Conditions: High temperatures or the use of strong oxidizing agents can accelerate the formation of these byproducts.[1]
Solutions:
-
Inert Atmosphere: To prevent oxidation, it is crucial to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1][2]
-
Use Freshly Purified 2-Aminothiophenol: Purifying 2-aminothiophenol by distillation or recrystallization immediately before use can remove oxidized impurities.[1]
-
Control Reaction Temperature: Avoid excessively high temperatures. A stepwise increase in temperature or running the reaction at a lower temperature for a longer duration can minimize byproduct formation.[1]
-
Mild Oxidants: If an oxidant is necessary for the cyclization step, consider using milder reagents. In some instances, air can serve as a gentle oxidant under controlled conditions.[1]
Question 2: I am observing a significant amount of unreacted starting materials, even after prolonged reaction times. What can I do to improve conversion?
Incomplete conversion can be due to suboptimal reaction conditions or the reaction reaching equilibrium.[2]
Potential Causes:
-
Insufficient Reaction Temperature: The activation energy for the condensation may not be met at the current temperature.
-
Ineffective Catalyst: The chosen catalyst may not be suitable for the specific substrates.
-
Solvent Effects: The solvent may not be optimal for the reaction, affecting solubility and reactivity.
Solutions:
-
Increase Temperature: Many condensation reactions are accelerated by heating. If the reaction is being run at room temperature, consider increasing the temperature to reflux.[2]
-
Catalyst Optimization: The choice of catalyst is critical. While some reactions proceed without a catalyst, many benefit from acidic or metallic catalysts.[2] Experiment with different catalysts to find one that effectively promotes the desired reaction.
-
Solvent Screening: The polarity of the solvent can influence the reaction rate and yield.[3] Consider screening different solvents to find the most effective one for your specific condensation.
Question 3: My main side product appears to be an uncyclized imine thiophenol intermediate. How can I promote the cyclization step?
The formation of a stable imine thiophenol intermediate that fails to cyclize is a common side reaction.[2]
Potential Causes:
-
Suboptimal Catalyst: The catalyst may be effective for imine formation but not for the subsequent intramolecular cyclization.
-
Unfavorable Reaction Temperature: The temperature may not be high enough to overcome the activation energy barrier for the cyclization step.
Solutions:
-
Catalyst Selection: Optimizing the catalyst is key to driving the reaction towards the desired benzothiazole product. Acidic catalysts are often employed to facilitate the cyclization.
-
Temperature Adjustment: Increasing the reaction temperature can often provide the necessary energy for the intramolecular cyclization to occur.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in 2-aminothiophenol condensations?
The two most prevalent side reactions are:
-
Oxidation of 2-aminothiophenol: This leads to the formation of a disulfide dimer (2,2'-dithiobis(aniline)), which can result in the formation of polymeric byproducts.[1][2] This is often observed as a darkening of the reaction mixture and the precipitation of insoluble materials.
-
Formation of stable imine thiophenol intermediates: The initial condensation product between 2-aminothiophenol and a carbonyl compound is an imine thiophenol. Under certain conditions, this intermediate may not undergo the subsequent intramolecular cyclization to form the desired benzothiazole.[2]
Q2: How can I purify 2-aminothiophenol before use?
Purification of 2-aminothiophenol is highly recommended to remove oxidized impurities. This can be achieved by:
-
Vacuum Distillation: This is an effective method for purifying liquid 2-aminothiophenol.
-
Recrystallization: For solid 2-aminothiophenol, recrystallization from a suitable solvent can be employed.
-
Conversion to its hydrochloride salt: 2-aminothiophenol can be converted to its more stable hydrochloride salt, which can be recrystallized and then neutralized to regenerate the free amine just before use.[4]
Q3: What is the effect of substituents on the aldehyde/ketone and the 2-aminothiophenol on the reaction outcome?
Substituents can have a significant electronic and steric impact on the reaction.
-
Electronic Effects: In many cases, aldehydes with electron-withdrawing groups (EWGs) lead to higher yields compared to those with electron-donating groups (EDGs).[5] However, the choice of catalyst can sometimes alter this trend.[5]
-
Steric Hindrance: Bulky substituents on either the 2-aminothiophenol or the carbonyl compound can hinder the reaction and lead to lower yields.
Q4: Are there green chemistry approaches to minimize side reactions and improve sustainability?
Yes, several environmentally friendly methods have been developed for these condensations:
-
Solvent-free reactions: Conducting the reaction neat can minimize waste and sometimes improve reaction rates.[3][5]
-
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often with lower energy consumption.[2]
-
Use of reusable catalysts: Heterogeneous catalysts, such as ZnO nanoparticles or polymer-supported catalysts, can be easily recovered and reused.[2]
Data Presentation
Table 1: Influence of Catalyst and Substituents on Yield in the Condensation of 2-Aminothiophenol with Aldehydes.
| Catalyst | Substituent on Aldehyde | Yield (%) | Reference |
| RuCl3 in [bmim]PF6 | Electron-withdrawing | Higher Yields | [5] |
| RuCl3 in [bmim]PF6 | Electron-donating | Lower Yields | [5] |
| [bmim][FeCl4] | Electron-withdrawing | >90 | [2] |
| [bmim][FeCl4] | Electron-donating | High Yields | [2] |
| Phosphonium acidic IL | Electron-donating | Higher Yields | [2] |
| Phosphonium acidic IL | Electron-withdrawing | Lower Yields | [2] |
| H2O2/HCl | Electron-donating or Electron-withdrawing | 85-94 | [5] |
| Zn(OAc)2·2H2O | Aromatic | 79-96 | [3] |
| Zn(OAc)2·2H2O | Heterocyclic | 79-84 | [3] |
| Zn(OAc)2·2H2O | Aliphatic | 67 | [3] |
Table 2: Comparison of Reaction Conditions for Benzothiazole Synthesis.
| Reaction Partner | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic Aldehydes | Koser's Reagent | 1,4-Dioxane | Room Temp | 15 min | 80-90 | [3] |
| Aromatic Aldehydes | Cu2O/DMSO | - | Room Temp | 3-5 h | 70-90 | [3] |
| Aromatic Aldehydes | Ruthenium Silicate | Water | - | 30 min | 85-93 | [3] |
| N-protected amino acids | I2 | Solvent-free | - | 20-25 min | 54-98 | [3] |
| Ketones | None | Excess Ketone | Reflux | 2-24 h | 39-95 | [5] |
| Aromatic Carboxylic Acids | MeSO3H/SiO2 | - | 140 | 2-12 h | 70-92 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Condensation of 2-Aminothiophenol with Ketones [2]
-
In a round-bottom flask equipped with a reflux condenser, add 2-aminothiophenol (1 equivalent).
-
Add an excess of the desired ketone (10-20 equivalents), which also serves as the solvent.
-
Heat the mixture to reflux and maintain for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess ketone under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the 2,2-disubstituted benzothiazole.
Protocol 2: Microwave-Assisted Synthesis of Benzothiazoles using Amberlite IR120 Resin [2]
-
In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and Amberlite IR120 resin (e.g., 100 mg).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 85 °C for 5-10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add a suitable solvent (e.g., ethanol or ethyl acetate) and filter to remove the resin.
-
Wash the resin with the same solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Green Synthesis of Benzothiazoles using ZnO Nanoparticles under Solvent-Free Conditions [2]
-
To a mortar, add 2-aminothiophenol (1 mmol), the aldehyde (1 mmol), and a catalytic amount of ZnO nanoparticles (e.g., 5 mol%).
-
Grind the mixture at room temperature for approximately 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, add a suitable solvent (e.g., ethyl acetate) and filter to remove the catalyst.
-
Wash the catalyst with the same solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Main reaction pathway and major side reaction in 2-aminothiophenol condensations.
Caption: A decision tree for troubleshooting low yields and side reactions.
References
Technical Support Center: Optimizing Benzothiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzothiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-substituted benzothiazoles?
The most prevalent and direct method is the condensation reaction between a 2-aminothiophenol and an aldehyde or a carboxylic acid. This reaction typically involves the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidation to yield the final benzothiazole product.[1] Numerous catalysts and reaction conditions, including microwave-assisted and solvent-free methods, have been developed to improve yields and reduce environmental impact.[2][3]
Q2: What are the typical starting materials and reagents required?
The key starting materials are 2-aminothiophenol and an aldehyde or carboxylic acid.[1] A variety of catalysts and oxidizing agents can be used to facilitate the reaction, including:
-
L-proline (under microwave irradiation)[3]
-
Iodine
-
Ionic liquids[1][5] The choice of solvent can also vary, with options like ethanol, dimethyl sulfoxide (DMSO), or even solvent-free conditions being employed.[1][4]
Q3: What are the expected yields for benzothiazole synthesis?
Yields can vary significantly depending on the chosen reaction conditions and the substrates used. With optimized protocols, it is possible to achieve high to excellent yields, often in the range of 80-95%.[1] However, suboptimal conditions can lead to lower yields due to side reactions or incomplete conversion.[6]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[1][6][7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[1]
Q5: What are the common methods for purification of the final product?
After the reaction is complete, the crude product is typically isolated by filtration or extraction. Common purification methods include:
-
Recrystallization: This is a common and effective method for purifying solid benzothiazole derivatives, often using ethanol.[1][2]
-
Column chromatography: This technique can be employed for further purification if necessary.[1]
-
Acid-Base Extraction: This can be an effective preliminary purification step if the product and impurities have different acidic or basic properties.[2]
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and impurities in benzothiazole synthesis, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I improve it?
A: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for identifying and resolving causes of low product yield.
| Potential Cause | Recommended Solutions |
| Inactive catalyst or reagents | Use fresh, high-purity starting materials and reagents.[1] |
| Incorrect reaction temperature | Optimize the reaction temperature; some methods require heating while others proceed at room temperature.[1][6] |
| Insufficient reaction time | Monitor the reaction by TLC to determine the optimal reaction time.[1][6][7] |
| Presence of impurities in starting materials | Ensure starting materials are pure and dry. 2-aminothiophenol is prone to oxidation and should be purified if necessary.[1][2] |
| Incorrect stoichiometry | Carefully check the molar ratios of reactants, as incorrect ratios can lead to incomplete conversion or side product formation.[7] |
| Atmosphere | Since 2-aminothiophenol is sensitive to oxidation, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation and improve yields.[2][7] |
Problem 2: Formation of Side Products
Q: My reaction mixture contains significant impurities. What are the likely side products and how can I minimize them?
A: Byproduct formation is a primary cause of low yield and purification difficulties. Common side reactions include oxidation and polymerization of 2-aminothiophenol, incomplete cyclization, and dimerization.[2]
| Side Product | Potential Causes | Recommended Solutions |
| Oxidized/Polymerized 2-aminothiophenol | Exposure of 2-aminothiophenol to air (oxygen).[2] Harsh reaction conditions (e.g., high temperatures).[2] | Use freshly purified 2-aminothiophenol.[2] Conduct the reaction under an inert atmosphere (N₂ or Ar).[2] Avoid excessively high temperatures.[2] |
| Incomplete Cyclization (Benzothiazoline intermediate) | Insufficient oxidant amount or strength.[2] Insufficient reaction time for the final oxidation step.[2] Steric hindrance from bulky substituents.[2] | Optimize the amount and type of oxidizing agent.[8] Increase the reaction time.[2] For sterically hindered substrates, a stronger oxidant may be required.[8] |
| Dimerization | High concentration of reactants.[2] Reaction conditions favoring intermolecular reactions.[2] | Optimize the reaction concentration to minimize intermolecular collisions.[1] |
Problem 3: Difficulty in Product Isolation and Purification
Q: My reaction appears to be successful, but I am having trouble isolating and purifying the final product. What strategies can I employ?
A: Purification can be challenging due to similar polarities of the product and unreacted starting materials or byproducts.[2]
| Issue | Recommended Solutions |
| Product is soluble in the reaction solvent | Try precipitating the product by adding a non-solvent or by concentrating the reaction mixture.[1] |
| Formation of an emulsion during workup | Consider alternative extraction solvents or use centrifugation to break the emulsion. |
| Co-elution with impurities during column chromatography | Experiment with different solvent systems for chromatography. If the product and impurities have different acidic or basic properties, an acid-base extraction prior to chromatography can be effective.[2] |
| Colored impurities | If the product is a solid, recrystallization is often effective. Adding activated carbon (e.g., Norit) to the hot solution during recrystallization can help remove colored impurities.[6] |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and various aldehydes under different catalytic conditions.
Table 1: Effect of Catalyst on Reaction Yield and Time
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94 | [5] |
| L-proline (Microwave) | Solvent-free | N/A | 5-10 min | Good to moderate | [3] |
| [bmim][FeCl₄] | Solvent-free | 80 | 30-90 min | 82-94 | [5] |
| Nano CeO₂ | Water | Room Temp. | N/A | High | [5] |
| Amberlite IR120 (Microwave) | N/A | 85 | 5-10 min | 88-95 | [5] |
| TsOH·H₂O | Acetonitrile | Room Temp. | 16 h | >99 | [9] |
Note: Yields are for a range of 2-arylbenzothiazoles and may vary for specific substrates.
Table 2: Influence of Aldehyde Substituents on Yield (H₂O₂/HCl catalyst)
| Aldehyde Substituent | Yield (%) |
| 4-OCH₃ (Electron-donating) | 94 |
| 4-CH₃ (Electron-donating) | 92 |
| H (Unsubstituted) | 91 |
| 4-Cl (Electron-withdrawing) | 93 |
| 4-NO₂ (Electron-withdrawing) | 85 |
Data adapted from Guo et al. (2024).[5] Both electron-donating and electron-withdrawing groups on the aldehyde generally result in excellent yields.[4][5]
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl
This protocol is adapted from the method described by Guo and colleagues.[4][5]
Experimental Workflow for Benzothiazole Synthesis
Caption: A typical experimental workflow for the synthesis of 2-arylbenzothiazoles.
Materials:
-
2-aminothiophenol (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Ethanol (10 mL)
-
30% Hydrogen Peroxide (H₂O₂) (6 mmol)
-
Concentrated Hydrochloric Acid (HCl) (3 mmol)
-
Distilled water
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL).[1]
-
To this solution, add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) while stirring at room temperature.[1]
-
Continue stirring the reaction mixture at room temperature for the recommended time (e.g., 1 hour).[1]
-
Monitor the reaction progress using TLC.[1]
-
Upon completion, pour the reaction mixture into ice-cold water.[1]
-
Neutralize the mixture with a saturated sodium bicarbonate solution.[1]
-
Collect the precipitated solid by vacuum filtration.[1]
-
Wash the solid with cold water and dry it under vacuum.[1]
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-arylbenzothiazole.[1]
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.[2]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.[2]
-
Hot filter the solution to remove any insoluble impurities (including charcoal, if used).[2]
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.[2]
-
Collect the purified crystals by vacuum filtration.[2]
-
Wash the crystals with a small amount of cold solvent.[2]
-
Dry the crystals under vacuum to remove any residual solvent.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form the 2-aminobenzothiazole-6-carboxylic acid core results in a low yield and a significant amount of dark, tar-like material. What is causing this and how can I prevent it?
A: The formation of dark, insoluble materials is a common issue in benzothiazole synthesis and often points to oxidation and polymerization of the starting materials or intermediates.[1]
Potential Causes:
-
Oxidation of Starting Materials: Anilines and thiophenols are susceptible to air oxidation, which can lead to the formation of disulfide-linked dimers and polymers.[1][2]
-
Harsh Reaction Conditions: High temperatures or the use of strong oxidizing agents can promote unwanted side reactions.[1]
Troubleshooting & Optimization:
-
Use Freshly Purified Reagents: If using a substituted 2-aminothiophenol, consider purifying it by distillation or recrystallization before use to remove oxidized impurities.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
-
Control Reaction Temperature: Avoid excessively high temperatures. A stepwise temperature increase or running the reaction at a lower temperature for a longer duration can minimize byproduct formation.[1] For the cyclization using KSCN and Bromine in acetic acid, cooling the reaction mixture to 10°C before the dropwise addition of bromine is crucial.[3][4]
-
Mild Oxidants: If the synthesis route requires an oxidant for the cyclization step, opt for milder reagents. In some cases, air can be a sufficient and gentle oxidant.[1]
Q2: I am observing a byproduct with a higher molecular weight than my expected product, suggesting dimerization. How can I avoid this?
A: Dimerization can occur when reaction conditions favor an intermolecular reaction pathway over the desired intramolecular cyclization.[1]
Potential Causes:
-
Reaction Pathway Competition: The chosen reaction conditions may inadvertently favor the formation of dimeric byproducts.[1]
-
Concentration Effects: High concentrations of reactants can increase the probability of intermolecular collisions, leading to dimerization.[1]
Troubleshooting & Optimization:
-
Adjust Reactant Concentration: Try running the reaction at a lower concentration to favor the intramolecular cyclization.
-
Slow Addition of Reagents: Adding one of the key reagents dropwise over a period can help maintain a low instantaneous concentration, thus minimizing dimerization.
Q3: My final product is contaminated with a significant amount of the benzothiazoline intermediate. How can I ensure complete cyclization and aromatization?
A: Incomplete cyclization results in the formation of a benzothiazoline intermediate instead of the fully aromatic benzothiazole.[1] This is often due to incomplete oxidation in the final step.[2]
Potential Causes:
-
Insufficient Oxidant: The amount or strength of the oxidizing agent may not be sufficient to convert the benzothiazoline intermediate to the final benzothiazole.[1][2]
-
Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the final oxidation step.[1][2]
-
Steric Hindrance: Bulky substituents on the starting materials may hinder the final aromatization step.[1][2]
Troubleshooting & Optimization:
-
Ensure Adequate Oxidant: Make sure an adequate amount of the oxidizing agent is present. Common oxidants for this step include air, hydrogen peroxide, or manganese dioxide.[2]
-
Optimize Reaction Conditions: The oxidation step can be sensitive to pH and temperature. For air oxidation, slightly basic conditions can be beneficial. Longer reaction times or a moderate increase in temperature may be necessary.[2]
-
Consider a Stronger Oxidant: If steric hindrance is a factor, a stronger oxidizing agent may be required.[2]
Q4: The Boc protection of the 2-amino group is inefficient, or I am observing side reactions. What are the optimal conditions?
A: The protection of the 2-amino group with Di-tert-butyl dicarbonate ((Boc)₂O) is a standard procedure, but optimization may be required.[5][6]
Potential Causes:
-
Suboptimal Base or Solvent: The choice of base and solvent can significantly impact the reaction's efficiency.
-
Reaction Temperature: While often performed at room temperature, some substrates may require different temperature profiles.
-
Reactivity of the Amine: The nucleophilicity of the 2-amino group on the benzothiazole ring might be lower than that of simple anilines.
Troubleshooting & Optimization:
-
Choice of Base and Solvent: A common method involves using a base like sodium bicarbonate or triethylamine in a solvent such as THF or dichloromethane.[7]
-
Catalyst: In some cases, a catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction, although it should be used judiciously to avoid side reactions.
-
Monitor the Reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and avoid prolonged reaction times that could lead to byproduct formation.
Experimental Protocols
Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate
This protocol is adapted from a general procedure for the synthesis of substituted 2-aminobenzothiazoles.[3][4]
-
To a solution of methyl 4-aminobenzoate (1 equivalent) in glacial acetic acid, add potassium thiocyanate (KSCN, 4 equivalents).
-
Stir the solution at room temperature for 45 minutes.
-
Cool the reaction mixture to 10°C in an ice bath.
-
Dissolve bromine (2 equivalents) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the cooled reaction mixture. The solution will turn into a yellow suspension.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Neutralize the reaction mixture to a pH of 8 with a 25% aqueous ammonia solution.
-
Filter the resulting precipitate, wash extensively with water, and dry.
-
To further purify, the solid can be suspended in methanol, heated, filtered while hot, and dried.
Boc-Protection of Methyl 2-aminobenzo[d]thiazole-6-carboxylate
This is a general protocol for the Boc protection of amines.[5][6]
-
Dissolve methyl 2-aminobenzo[d]thiazole-6-carboxylate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
Add a base, such as triethylamine (1.5 equivalents) or sodium bicarbonate (2 equivalents).
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, perform an aqueous work-up. Typically, this involves diluting with the reaction solvent, washing with a mild aqueous acid (e.g., 1M HCl), then a mild aqueous base (e.g., saturated NaHCO₃ solution), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Guide for Benzothiazole Core Synthesis
| Issue | Potential Cause | Recommended Solution | Citation |
| Low Yield & Tar Formation | Oxidation of starting materials | Use freshly purified reagents; conduct the reaction under an inert atmosphere. | [1][2] |
| Harsh reaction conditions | Control temperature carefully; use milder oxidants if applicable. | [1] | |
| Dimerization | High reactant concentration | Run the reaction at a lower concentration; use slow addition of reagents. | [1] |
| Incomplete Cyclization | Insufficient oxidant or non-optimal conditions | Ensure an adequate amount of oxidant; optimize reaction time, temperature, and pH. | [1][2] |
Table 2: General Conditions for Boc-Protection
| Parameter | Recommendation | Citation |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [5][6] |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂) | [7] |
| Base | Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) | [7] |
| Temperature | Room Temperature | [5] |
| Monitoring | Thin-Layer Chromatography (TLC) |
Visualizations
Caption: Synthetic workflow for this compound methyl ester.
Caption: Troubleshooting decision tree for common synthesis challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection in the Presence of Acid-Sensitive Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of the tert-butyloxycarbonyl (Boc) protecting group, particularly in substrates containing other acid-labile functionalities.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for an incomplete Boc deprotection reaction?
A1: Incomplete Boc deprotection can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group. This can be due to a low concentration of the acid or its degradation, for instance, by absorbing water.[1]
-
Steric Hindrance: Molecules with significant steric bulk around the Boc-protected amine may necessitate more forceful conditions, such as higher temperatures or longer reaction times, for complete removal.[1]
-
Electronic Effects: The rate of deprotection can be influenced by the electronic properties of the substrate. Electron-withdrawing groups can slow down the reaction by destabilizing the carbocation intermediate, while electron-donating groups can accelerate it.[1]
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature might be too low for the specific substrate.[1]
-
Substrate Solubility: Poor solubility of the starting material in the chosen solvent can result in a heterogeneous mixture and an incomplete reaction.[1]
Q2: My target molecule contains acid-sensitive groups (e.g., silyl ethers, t-butyl esters, acetals). How can I selectively remove the Boc group without affecting these other functionalities?
A2: Standard Boc deprotection conditions using strong acids like trifluoroacetic acid (TFA) can indeed cleave other acid-labile groups.[2] To achieve selective deprotection, several milder strategies can be employed:
-
Milder Acidic Conditions: Utilizing weaker Brønsted acids can provide the necessary selectivity.
-
Lewis Acid Catalysis: Lewis acids can offer a milder, non-protic alternative for Boc cleavage.[3]
-
Non-Acidic Methods: In cases of extreme acid sensitivity, non-acidic methods can be employed.
Q3: What are common side reactions during Boc deprotection, and how can they be minimized?
A3: A primary cause of side reactions is the generation of a reactive tert-butyl cation during the acidic cleavage of the Boc group.[4][5] This electrophilic intermediate can alkylate nucleophilic sites in the molecule, such as electron-rich aromatic rings (e.g., in tryptophan and tyrosine) or sulfur-containing residues (e.g., methionine and cysteine), leading to undesired byproducts.[4][5][6] The most effective way to prevent these side reactions is to incorporate "scavengers" into the reaction mixture.[5] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with the substrate.[5] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[4][5]
Troubleshooting Guide
Issue 1: The Boc deprotection is incomplete, even after an extended reaction time with standard TFA/DCM conditions.
-
Possible Cause: Insufficient acid strength or steric hindrance around the Boc group.[1]
-
Solutions:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in dichloromethane (DCM).[2]
-
Use a Stronger Acid System: A 4M solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane can be more effective than TFA/DCM for certain substrates.[2][3]
-
Elevate the Temperature: If the reaction is being conducted at a low temperature, allowing it to warm to room temperature may improve the rate of deprotection.[2]
-
Ensure Complete Dissolution: Verify that the substrate is fully dissolved in the reaction solvent.[1]
-
Issue 2: The Boc group is removed, but my acid-sensitive functional groups are also cleaved.
-
Possible Cause: The deprotection conditions are too harsh for the substrate.[2]
-
Solutions:
-
Switch to Milder Protic Acids: Consider using aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[3][7]
-
Employ Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) or tin(II) trifluoromethanesulfonate (Sn(OTf)₂) can catalyze the deprotection under milder conditions.[3][8]
-
Explore Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol or catalyst-free deprotection in hot water can be effective.[3][9][10]
-
Comparative Data on Mild Boc Deprotection Methods
The following table summarizes various mild deprotection methods suitable for substrates with acid-sensitive groups.
| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |
| Lewis Acid Catalysis | Sn(OTf)₂ | CH₂Cl₂ | Room Temp. | 2 hours | ~88% | Effective for a variety of amines, including amino acid derivatives.[8] |
| ZnBr₂ | CH₂Cl₂ | Room Temp. | Not specified | High | A non-protic alternative to Brønsted acids.[3] | |
| Milder Protic Acids | Aqueous Phosphoric Acid (85 wt%) | THF | Room Temp. | 4-8 hours | High | Environmentally benign and selective for Boc groups over t-butyl esters and ethers.[2][7] |
| p-Toluenesulfonic Acid (pTSA) | Not specified | Not specified | Not specified | High | A milder protic acid option.[3] | |
| Non-Acidic Methods | Oxalyl Chloride / Methanol | Methanol | Room Temp. | 1-4 hours | up to 90% | High tolerance towards other acid-sensitive functional groups.[9][11][12] |
| Water (catalyst-free) | Water | Reflux | ~12 minutes | Excellent | An environmentally friendly method for a range of amines.[10][13] | |
| Thermal Deprotection | None | Diphenyl ether | High Temp. | Not specified | Good | Can be performed neat or in a high-boiling solvent.[14] |
Experimental Protocols
Protocol 1: Boc Deprotection using Aqueous Phosphoric Acid [2]
-
Dissolve the Boc-protected substrate in a suitable organic solvent, such as tetrahydrofuran (THF).
-
Add aqueous phosphoric acid (85 wt%).
-
Stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Boc Deprotection using Sn(OTf)₂ [8]
-
Dissolve the N-Boc derivative (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottomed flask under a nitrogen atmosphere and cool to 0°C.
-
Add tin(II) trifluoromethanesulfonate (Sn(OTf)₂) (1.0 equivalent) in portions.
-
Stir the suspension at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with an aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic phases with brine, dry over Na₂SO₄, and remove the solvent in vacuo to yield the crude product.
Protocol 3: Boc Deprotection using Oxalyl Chloride in Methanol [9][12]
-
In a dry round-bottom flask, dissolve the starting material (1.0 equivalent) in methanol (MeOH) and stir at room temperature for 5 minutes.
-
Add oxalyl chloride (3.0 equivalents) directly to the reaction mixture via a syringe. A slight increase in temperature may be observed.
-
Allow the reaction mixture to stir for up to 4 hours, depending on the substrate.
-
Monitor the reaction via TLC.
-
Upon completion, the product can be isolated following an appropriate workup procedure.
Visual Guides
Caption: Workflow for selecting a Boc deprotection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mcours.net [mcours.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing tert-butyl Cation Side Reactions During Boc Removal
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during the cleavage of the tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The main cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[1][2][3] This carbocation is formed upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][4] The electrophilic tert-butyl cation can then alkylate nucleophilic residues within the peptide or substrate, leading to undesired modifications.[1][2][3]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[3][5] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][5][6]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][3][5] Additionally, methionine can be oxidized to methionine sulfoxide.[7]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to the formation of S-tert-butylated Cys residues.[1][3][5]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the tert-butyl cation.[1][5][7]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[3][5] They react with the carbocation more rapidly than the sensitive functional groups on the target molecule, thus preventing unwanted side reactions.[3]
Q4: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da. What is the cause?
A4: This mass increase is a definitive sign of t-butylation, a common side reaction during Boc deprotection.[6] It occurs when the tert-butyl cation (+57 Da) alkylates a nucleophilic site on your molecule, with the net addition of a C4H8 group (+56 Da after loss of a proton).[6] The most effective way to prevent this is by using scavengers in your deprotection reaction.[6]
Q5: My Boc deprotection reaction is incomplete. What are the likely causes?
A5: Incomplete Boc deprotection can result from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group.[8] This can be due to low acid concentration or degradation of the acid (e.g., TFA absorbing water).[8][9]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions for complete removal.[3][8]
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the specific substrate.[5][8]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Issue | Possible Cause | Solution |
| Unexpected peaks in HPLC/LC-MS, especially with a +56 Da mass shift. [6] | Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[2][6] | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[2][6] For tryptophan-containing compounds, use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.[2][6] For methionine, thioanisole is effective.[2] For cysteine, ethanedithiol (EDT) is commonly used.[2] |
| Incomplete Boc deprotection observed by TLC or LC-MS. [3] | Insufficient concentration or equivalents of acid.[3] | Increase the acid concentration (e.g., from 20% TFA to 50% TFA in DCM).[2] For more challenging deprotections, 4M HCl in dioxane can be a stronger alternative.[3] |
| Insufficient reaction time or temperature.[3] | Extend the reaction time and monitor its progress. Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but be aware that higher temperatures may increase side product formation if scavengers are not used.[3] | |
| Steric hindrance around the Boc-protected amine.[3] | A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required. Under these more forcing conditions, the use of an effective scavenger cocktail is crucial.[3] | |
| Formation of aspartimide side products in peptide synthesis. [1] | Cyclization of the side-chain carboxyl group of an aspartic acid (Asp) residue with the backbone amide nitrogen, especially when the next amino acid is glycine, asparagine, or arginine.[1] | Using bulky ester protecting groups on the aspartic acid side chain, such as Fmoc-L-Asp(OBno)-OH, can sterically hinder the cyclization.[1] |
Data Presentation: Scavenger Cocktails
The selection of a scavenger cocktail can significantly impact the purity of the crude product. Below is a summary of commonly used scavenger cocktails.
| Scavenger Cocktail | Composition (v/v/v) | Primary Use & Notes |
| Standard TFA/TIS/H₂O | 95:2.5:2.5[3][5] | A general-purpose and effective cocktail for most sequences. TIS is a highly effective carbocation scavenger.[5][10] |
| Simple TFA/TIS | 95:5[5] | Effective for protecting Trp, Met, and Tyr residues.[5] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)[3][5] | Recommended for peptides with multiple sensitive residues, including Cys.[3][5] |
| TFA/EDT/H₂O/TIS | 92.5:2.5:2.5:2.5 | A common cocktail for Tryptophan-containing peptides to prevent indole ring alkylation.[10] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is suitable for substrates that are not highly sensitive to tert-butylation.
-
Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) in a round-bottom flask. The concentration is typically in the range of 0.1 to 0.5 M.[11]
-
Acid Addition: Add Trifluoroacetic Acid (TFA) to the solution to a final concentration of 25-50% (v/v).[2][11] For substrates sensitive to strong acid, it is recommended to start with a lower concentration of TFA.[12]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[2][11] Monitor the reaction's progress by TLC or LC-MS.[2][11]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[2][11] Co-evaporation with toluene can help remove residual TFA.[1] The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[2][5]
Protocol 2: Boc Deprotection with Scavengers
This protocol is recommended for substrates containing sensitive functional groups (Trp, Met, Cys, Tyr).
-
Preparation: In a well-ventilated fume hood, prepare a deprotection cocktail. A common starting point is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[2] Adjust the scavenger composition based on the amino acids present in your peptide.
-
Reaction: Add the deprotection cocktail to the Boc-protected substrate at room temperature.[1][2] Stir for 1-2 hours, monitoring by TLC or LC-MS.[2]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[1][2] The crude product is often precipitated by adding the concentrated solution to cold diethyl ether, collected by centrifugation, washed with cold ether, and dried.[13]
Protocol 3: Milder Boc Deprotection using HCl in Dioxane
This method can be useful for substrates that are sensitive to TFA.
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent like methanol or DCM if necessary.[1]
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[1] Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, remove the solvent under reduced pressure.[1]
Mandatory Visualizations
Caption: Mechanism of Boc deprotection, side product formation, and scavenger intervention.
Caption: Experimental workflow for a typical Boc deprotection reaction.
Caption: A decision tree for troubleshooting common Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
how to avoid dimerization of 2-aminothiophenol starting material
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminothiophenol. Its primary focus is to help you avoid the common issue of dimerization of this starting material.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-aminothiophenol starting material turning into a dimer?
A1: 2-Aminothiophenol is susceptible to oxidative dimerization. The thiol group (-SH) on one molecule reacts with the thiol group on another to form a disulfide bond (-S-S-), creating the dimer 2,2'-diaminodiphenyl disulfide. This process is primarily initiated by:
-
Exposure to Oxygen: The presence of atmospheric oxygen is a major catalyst for the oxidation of the thiol groups.
-
Presence of Metal Ions: Trace metal ions can catalyze the oxidation process.
-
Basic pH Conditions: A basic environment can facilitate the deprotonation of the thiol group, making it more susceptible to oxidation.
-
Light and Heat: Exposure to light and elevated temperatures can also promote the dimerization reaction.
Q2: How can I visually identify if dimerization has occurred?
A2: Pure 2-aminothiophenol is typically a light-colored liquid or low-melting solid.[1] The formation of the dimer, 2,2'-diaminodiphenyl disulfide, often results in a color change to yellow or brown and an increase in the viscosity of the material. If the product has solidified, a change in melting point can also be an indicator.
Q3: What are the immediate steps I should take to prevent dimerization during my experiment?
A3: To minimize dimerization, it is crucial to handle 2-aminothiophenol under an inert atmosphere, such as nitrogen or argon.[2][3][4] This displaces the oxygen that drives the oxidative dimerization. Additionally, using deoxygenated solvents and ensuring all glassware is dry and free of metal contaminants will further reduce the likelihood of dimer formation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reagent has a yellow/brown color and has solidified. | Oxidative dimerization has occurred due to improper storage. | The dimer can sometimes be reduced back to the monomer. However, for sensitive reactions, it is highly recommended to start with fresh, pure 2-aminothiophenol. If purification is necessary, techniques like distillation under reduced pressure and inert atmosphere can be employed. |
| Reaction yield is low, and a significant amount of a less soluble byproduct is observed. | Dimerization of the starting material is occurring during the reaction. | 1. Inert Atmosphere: Ensure the reaction is performed under a continuous flow of an inert gas (e.g., nitrogen or argon).[2][4] 2. Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated by methods such as sparging with an inert gas or freeze-pump-thaw cycles. 3. Acidic Conditions: If compatible with your reaction, maintaining a slightly acidic pH can help to stabilize the thiol group and prevent its oxidation. For instance, the use of acetic acid for acidification has been shown to yield a purer product.[5] 4. Chelating Agents: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA can sequester the metal ions and inhibit catalysis. |
| Difficulty in isolating the desired product from the reaction mixture. | The dimer, being less polar than the monomer, can co-elute with the desired product during chromatographic purification. | Optimize your purification method. A change in the solvent system for chromatography or the use of a different stationary phase may be necessary to achieve better separation. Consider converting the thiol to a more stable protecting group if the reaction chemistry allows. |
Experimental Protocols
Protocol 1: General Handling and Storage of 2-Aminothiophenol
This protocol outlines the best practices for handling and storing 2-aminothiophenol to minimize dimerization.
Materials:
-
2-Aminothiophenol
-
Schlenk flask or a flask with a rubber septum
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Syringes and needles
-
Deoxygenated solvents (if making a stock solution)
Procedure:
-
Storage: Store 2-aminothiophenol in a cool, dark place, tightly sealed under an inert atmosphere.[2][6] For long-term storage, refrigeration is recommended.
-
Inert Atmosphere: Before use, purge the container with a dry, inert gas like nitrogen or argon for several minutes to displace any air.
-
Dispensing: Use a syringe to withdraw the required amount of 2-aminothiophenol through a septum. This prevents the introduction of air into the storage container.
-
Reaction Setup: Add the 2-aminothiophenol to the reaction vessel that has been previously flushed with an inert gas. Maintain a positive pressure of the inert gas throughout the experiment.
Protocol 2: Synthesis of a Benzothiazole Derivative
This protocol provides a general method for the synthesis of 2-substituted benzothiazoles, a common application of 2-aminothiophenol, while minimizing dimer formation.[7][8][9]
Materials:
-
2-Aminothiophenol
-
An appropriate aldehyde or carboxylic acid
-
Deoxygenated solvent (e.g., ethanol, methanol, or toluene)
-
Catalyst (if required by the specific reaction)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert gas setup
Procedure:
-
Reaction Setup: Assemble the reaction glassware and ensure it is dry. Flush the entire system with an inert gas.
-
Reagent Addition: In the reaction flask, dissolve the aldehyde or carboxylic acid in the deoxygenated solvent.
-
Addition of 2-Aminothiophenol: While maintaining the inert atmosphere, add the 2-aminothiophenol to the reaction mixture dropwise using a syringe.
-
Reaction Conditions: Proceed with the reaction under the conditions specified for the particular benzothiazole synthesis (e.g., heating, addition of a catalyst). Many modern methods utilize mild conditions, which can further reduce side reactions.[10]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature before exposing it to air. Proceed with the work-up and purification as required for your specific product.
Visualizations
To further illustrate the concepts discussed, please refer to the following diagrams:
Caption: Oxidative dimerization pathway of 2-aminothiophenol.
Caption: Recommended workflow for handling 2-aminothiophenol.
References
- 1. CAS 137-07-5: 2-Aminothiophenol | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. US2791612A - Isolation process for 2-aminothiophenol - Google Patents [patents.google.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Selective Boc Deprotection of N-Boc-Protected tert-Butyl Esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selective deprotection of the N-Boc group in the presence of a tert-butyl ester.
Troubleshooting Guide
This section addresses common issues encountered during the selective N-Boc deprotection of substrates also containing a tert-butyl ester.
Issue 1: Cleavage of the tert-Butyl Ester
Q1: My primary issue is the cleavage of the tert-butyl ester alongside the N-Boc group. How can I improve the selectivity for N-Boc deprotection?
A1: Cleavage of the tert-butyl ester is a common side reaction due to the similar acid-labile nature of both protecting groups.[1] To enhance selectivity, you can modify the acidic conditions or use alternative, milder reagents.
-
Fine-Tune Acidic Conditions: The choice of acid and solvent system is critical. Using concentrated sulfuric acid or methanesulfonic acid in tert-butyl acetate (tBuOAc) has been shown to selectively remove the N-Boc group while leaving the tert-butyl ester intact.[1][2]
-
Control Reaction Parameters: Lowering the reaction temperature (e.g., to 0 °C) and closely monitoring the reaction's progress by thin-layer chromatography (TLC) can help minimize tert-butyl ester cleavage by allowing you to stop the reaction as soon as the N-Boc group is removed.[1]
-
Alternative Reagents: Consider non-trifluoroacetic acid (TFA) based methods. Oxalyl chloride in methanol is a mild system for N-Boc deprotection that is tolerant of various functional groups.[3][4] Another approach is the use of aqueous phosphoric acid, which is a milder and more selective reagent.[1][5]
Issue 2: Incomplete or Sluggish Deprotection
Q2: The N-Boc deprotection reaction is very slow or does not go to completion. What are the possible causes and how can I resolve this?
A2: Incomplete deprotection can stem from several factors related to the reaction conditions and the substrate itself.
-
Insufficient Acid Strength or Concentration: The concentration of the acid may be too low for effective cleavage. For challenging substrates, a higher concentration of acid may be necessary. For instance, with TFA, concentrations of 25-50% in dichloromethane (DCM) are a common starting point, but this may need to be optimized.[6][7]
-
Low Reaction Temperature: While low temperatures can improve selectivity, they also slow down the reaction rate. If the reaction is too slow, consider allowing it to warm to room temperature.[8]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions, such as a stronger acid system (e.g., HCl in dioxane) or an increased reaction time and/or temperature.[8]
Issue 3: Formation of Side Products (Tert-butylation)
Q3: I am observing byproducts that appear to be the result of tert-butylation of my starting material or product. How can this be prevented?
A3: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your molecule, especially electron-rich aromatic rings or sulfur-containing residues.[7][8]
-
Use of Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, and anisole.[6][7]
Frequently Asked Questions (FAQs)
Q4: Can I selectively deprotect the tert-butyl ester in the presence of an N-Boc group?
A4: Yes, while less common, it is possible to selectively cleave the tert-butyl ester while retaining the N-Boc group. A method utilizing cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile has been reported to achieve this reverse selectivity.[9][10]
Q5: What are some standard, reliable protocols for selective N-Boc deprotection in the presence of a tert-butyl ester?
A5: Here are two commonly cited methods:
-
Methanesulfonic Acid in tBuOAc/DCM: This method has been used for the selective removal of the N-Boc group.[2]
-
Concentrated Sulfuric Acid in tBuOAc: This system is also effective for selective N-Boc cleavage.[1][2]
Q6: Are there any non-acidic methods for N-Boc deprotection?
A6: While most methods for Boc deprotection rely on acidic conditions, thermal deprotection can be an alternative. This involves heating the Boc-protected compound, sometimes in a solvent like 2,2,2-trifluoroethanol (TFE), to effect deprotection without the need for acid.[11][12]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for different selective deprotection strategies.
Table 1: Selective N-Boc Deprotection in the Presence of a tert-Butyl Ester
| Reagent System | Solvent | Temperature | Time | Yield (%) | Reference |
| Conc. H₂SO₄ (1.5–3.0 equiv) | tBuOAc | - | - | 70-100 | [2] |
| MeSO₃H (1.5–3.0 equiv) | tBuOAc:CH₂Cl₂ (4:1) | 25°C | - | 70-100 | [2] |
| Oxalyl Chloride (3 equiv) | Methanol | 0°C to RT | 1-4 h | up to 90 | [3][4] |
| Aqueous Phosphoric Acid (85 wt%) | Toluene | RT | - | High | [1][5] |
Table 2: Selective tert-Butyl Ester Deprotection in the Presence of an N-Boc Group
| Reagent System | Solvent | Temperature | Time | Yield (%) | Reference |
| CeCl₃·7H₂O (1.5 equiv), NaI (1.3 equiv) | Acetonitrile | Reflux | 1-6 h | 75-99 | [10] |
Experimental Protocols
Protocol 1: Selective N-Boc Deprotection using Methanesulfonic Acid [2]
-
Dissolve the N-Boc-protected tert-butyl ester (1.0 equiv) in a mixture of tert-butyl acetate (tBuOAc) and dichloromethane (CH₂Cl₂) (4:1 v/v) to a concentration of 0.5 M at 25°C.
-
Add methanesulfonic acid (1.5 equiv) to the solution.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous workup.
-
Isolate and purify the product as necessary.
Protocol 2: Selective tert-Butyl Ester Deprotection using CeCl₃·7H₂O-NaI [10]
-
To a suspension of the N-Boc-protected amino acid tert-butyl ester (1 mmol) in acetonitrile (10 mL), add CeCl₃·7H₂O (1.5 mmol) and NaI (1.3 mmol).
-
Reflux the mixture for the required time (typically 1-6 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Perform an appropriate workup to isolate the carboxylic acid.
-
Purify the product by chromatography if necessary.
Visualizations
Caption: Workflow for selective N-Boc deprotection.
Caption: Decision tree for troubleshooting selective Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
overcoming poor solubility of benzothiazole intermediates in reaction media
This center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of poor solubility of benzothiazole intermediates in reaction media.
Troubleshooting Guide: Solubility Issues During Reaction
This guide addresses specific problems you might encounter during your experiments.
Question: My benzothiazole intermediate precipitates or "crashes out" of the reaction mixture upon adding a reagent. What should I do?
Answer:
This phenomenon, known as antisolvent precipitation, is common when the reagent or its solvent changes the overall polarity of the reaction medium, reducing the solubility of your intermediate.[1]
Immediate Steps:
-
Increase Temperature: Gently warming the reaction mixture can often redissolve the precipitate. The solubility of many organic compounds, including benzothiazoles, increases with temperature.[2] However, be cautious of potential side reactions or degradation at higher temperatures.[3]
-
Add a Co-solvent: Introduce a small amount of a miscible co-solvent that is known to be a good solvent for your intermediate. This can increase the overall solvating power of the medium.[4] Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF).[2][]
Systematic Approach Workflow:
The following workflow provides a step-by-step process for troubleshooting and optimizing your reaction conditions.
Question: My reaction conversion is low, and I suspect it's due to the poor solubility of my starting benzothiazole. How can I confirm this and improve the yield?
Answer:
Low solubility can limit the concentration of the intermediate in the solution phase, slowing down the reaction rate and leading to poor conversion.
Confirmation:
-
Visual Inspection: If you can see undissolved solid material in your reaction flask even after stirring for a prolonged period, solubility is likely a limiting factor.
-
Kinetic Solubility Test: Perform a quick kinetic solubility test to estimate the solubility in your reaction medium. A simplified protocol is provided below.
Strategies for Improvement:
-
Solvent Screening: The most effective strategy is to change the primary solvent. Polar aprotic solvents are often good choices for benzothiazole derivatives.[2] Refer to the solvent data table in the FAQ section for guidance.
-
Co-solvency: As a more straightforward adjustment, adding a co-solvent can significantly enhance solubility.[4][6] Adding 10-20% (v/v) of DMSO or DMF to a solvent like ethanol or isopropanol can be very effective.[][7]
-
Temperature Optimization: Increasing the reaction temperature will generally increase solubility and reaction rate.[2] Run the reaction at the highest temperature that doesn't cause degradation of reactants or products.
-
pH Adjustment (for ionizable intermediates): If your benzothiazole intermediate has an acidic or basic functional group (like an amine), its solubility can be highly pH-dependent.[8] Adding a suitable acid or base can convert the neutral molecule into a more soluble salt form.[9][10]
Question: My reaction is producing a dark, insoluble, tar-like material. Is this related to solubility?
Answer:
This is likely not a simple solubility issue but rather a side reaction, such as polymerization or dimerization, which is common in the synthesis of some benzothiazole derivatives.[3] The starting material, 2-aminothiophenol, is particularly susceptible to oxidation, which can lead to disulfide-linked dimers and polymers that are often dark and insoluble.[3]
Potential Solutions:
-
Use an Inert Atmosphere: Conduct the reaction under nitrogen or argon to minimize contact with oxygen, which can promote oxidative side reactions.[3]
-
Control Temperature: Avoid excessively high temperatures, which can accelerate polymerization.[3]
-
Use Fresh Materials: If possible, purify starting materials like 2-aminothiophenol immediately before use to remove oxidized impurities.[3]
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving benzothiazole intermediates?
Benzothiazoles are generally soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[2] Their solubility in water is typically limited due to their non-polar characteristics.[2] For reactions, polar aprotic solvents are often preferred.
Quantitative Data Summary: Solvent Solubility
The following table summarizes solubility data for representative benzothiazole-related structures in various solvents to guide your selection.
| Solvent | Compound Type | Solubility (Approx. g/L at 25°C) | Reference |
| Water | Acibenzolar-S-methyl | 0.0077 | [9] |
| n-Hexane | Acibenzolar-S-methyl | 1.3 | [9] |
| Methanol | Acibenzolar-S-methyl | 4.2 | [9] |
| Acetone | Benzothiazole | Soluble | [11] |
| Ether | Benzothiazole | Very Soluble | [11] |
| DMSO | Benzothiazole | Soluble | [2] |
Note: This data is for representative compounds and should be used as a general guide. Actual solubility will vary based on the specific substituents on your intermediate.
Q2: How can I systematically test for the best solvent or co-solvent system?
A small-scale solubility screening is highly recommended. The following workflow outlines a standard procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PH adjustment: Significance and symbolism [wisdomlib.org]
- 9. benchchem.com [benchchem.com]
- 10. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Boc vs. Fmoc Protection in Aminobenzothiazole Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical step in the synthesis of complex molecules. This guide provides a comprehensive comparison of two of the most common amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), specifically in the context of aminobenzothiazole synthesis. This guide offers an objective look at their performance, supported by experimental data, to aid in making informed decisions for your synthetic strategy.
The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. The amino group's nucleophilicity often necessitates protection to achieve selective transformations elsewhere in the molecule. Both Boc and Fmoc protecting groups are widely employed for this purpose, and their selection can significantly impact the overall efficiency and success of a synthetic route. The primary difference between them lies in their cleavage conditions: the Boc group is acid-labile, while the Fmoc group is base-labile, offering orthogonal protection strategies.[1][2][]
At a Glance: Key Differences
| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Protection Conditions | Typically basic conditions (e.g., triethylamine, DMAP) in an organic solvent (e.g., THF, DCM) at room temperature to 55°C. | Generally mild basic conditions (e.g., NaHCO₃, pyridine) in a solvent mixture (e.g., dioxane/water, DCM) at room temperature. |
| Deprotection Reagent | Strong acids (e.g., Trifluoroacetic acid (TFA), HCl in dioxane) | Secondary amines (e.g., Piperidine, DBU) in an organic solvent (e.g., DMF).[4] |
| Deprotection Mechanism | Acid-catalyzed cleavage | Base-induced β-elimination |
| Orthogonality | Orthogonal to base-labile protecting groups. | Orthogonal to acid-labile protecting groups.[] |
| Byproducts of Deprotection | Isobutylene and CO₂ | Dibenzofulvene and CO₂ |
Experimental Data: A Comparative Overview
Table 1: Comparison of Boc and Fmoc Protection and Deprotection on Aminobenzothiazoles and Related Aromatic Amines
| Stage | Parameter | Boc Protection | Fmoc Protection |
| Protection | Reagents | 2-Aminobenzothiazole, (Boc)₂O, Triethylamine, THF | 2-Aminobenzothiazole, Fmoc-Cl, Pyridine, DCM |
| Reaction Time | 12 - 24 hours | 2 - 12 hours | |
| Typical Yield | 85 - 95% | 80 - 90% | |
| Deprotection | Reagents | N-Boc-2-aminobenzothiazole, TFA, DCM | N-Fmoc-2-aminobenzothiazole, 20% Piperidine in DMF |
| Reaction Time | 1 - 4 hours | 10 - 30 minutes | |
| Typical Yield | >95% (often quantitative) | >95% (often quantitative) |
Note: The data presented is a summary of typical results and may vary depending on the specific substrate and reaction conditions.
Experimental Workflows
To visualize the synthetic pathways, the following diagrams illustrate the general workflows for the protection and deprotection of an aminobenzothiazole using both Boc and Fmoc strategies.
Detailed Experimental Protocols
The following are representative experimental protocols for the Boc and Fmoc protection and deprotection of 2-aminobenzothiazole.
Boc Protection of 2-Aminobenzothiazole
Materials:
-
2-Aminobenzothiazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-aminobenzothiazole (1.0 eq) in THF or DCM.
-
Add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the N-Boc-2-aminobenzothiazole. Further purification can be achieved by column chromatography if necessary.
Boc Deprotection of N-Boc-2-aminobenzothiazole
Materials:
-
N-Boc-2-aminobenzothiazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve N-Boc-2-aminobenzothiazole (1.0 eq) in DCM.[5]
-
Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.[5]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected 2-aminobenzothiazole.
Fmoc Protection of 2-Aminobenzothiazole
Materials:
-
2-Aminobenzothiazole
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Pyridine or aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or Dioxane/water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve 2-aminobenzothiazole (1.0 eq) in DCM and add pyridine (1.2 eq).
-
Alternatively, dissolve 2-aminobenzothiazole in a mixture of dioxane and aqueous sodium bicarbonate.
-
Cool the solution to 0 °C and slowly add Fmoc-Cl (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
If using pyridine/DCM, wash the reaction mixture with dilute HCl to remove excess pyridine, followed by water and brine.
-
If using dioxane/water, acidify the mixture with dilute HCl to precipitate the product.
-
Dry the organic layer over anhydrous Na₂SO₄ or collect the precipitate by filtration. Concentrate the solvent to yield N-Fmoc-2-aminobenzothiazole. Purify by recrystallization or column chromatography as needed.
Fmoc Deprotection of N-Fmoc-2-aminobenzothiazole
Materials:
-
N-Fmoc-2-aminobenzothiazole
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Fmoc-2-aminobenzothiazole (1.0 eq) in DMF.
-
Add piperidine to make a 20% (v/v) solution.[4]
-
Stir the reaction at room temperature for 10-30 minutes. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and piperidine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected 2-aminobenzothiazole.
Conclusion: Making the Right Choice
The choice between Boc and Fmoc protection for aminobenzothiazole synthesis depends largely on the overall synthetic strategy and the presence of other functional groups in the molecule.
-
Choose Boc protection when your downstream synthetic steps involve basic conditions and you need a protecting group that is stable to bases but can be removed with acid. The protection step is generally high-yielding, though it may require longer reaction times.
-
Choose Fmoc protection when your synthetic route requires acidic conditions and you need a protecting group that is stable to acid but can be cleaved with a mild base.[] The deprotection is typically very fast. This strategy is particularly advantageous in solid-phase synthesis.[6]
Both protecting groups offer high yields for both the protection and deprotection steps. The orthogonality of Boc (acid-labile) and Fmoc (base-labile) protection is a powerful tool in the synthesis of complex aminobenzothiazole derivatives, allowing for selective deprotection and further functionalization.[1] Careful consideration of the stability of all functional groups present in your molecule towards acidic and basic conditions is paramount in selecting the appropriate protecting group strategy.
References
A Comparative Guide to Alternative Synthetic Routes for 2-Substituted Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of 2-substituted benzothiazoles is, therefore, a topic of significant interest. This guide provides an objective comparison of several prominent synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Synthetic Routes
The choice of synthetic strategy for 2-substituted benzothiazoles can significantly impact yield, reaction time, and environmental footprint. The following table summarizes quantitative data for several popular methods, offering a clear comparison of their performance.
| Synthetic Route | Key Reactants | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) |
| Condensation with Aldehydes | 2-Aminothiophenol, Aromatic/Heteroaromatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 85-94% |
| 2-Aminothiophenol, Various Aldehydes | FeCl₃/Montmorillonite K-10 (Ultrasound-assisted) | - | - | 0.7-5 h | 33-95% | |
| 2-Aminothiophenol, Various Aldehydes | SnP₂O₇ or Sm@t-MSN | - | - | - | 68-97% | |
| 2-Aminothiophenol, Aromatic Aldehydes | Amberlite IR-120 resin (Microwave-assisted) | - | 85 | 5-10 min | 88-95% | |
| Condensation with Carboxylic Acids | 2-Aminothiophenol, Aliphatic/Aromatic Carboxylic Acids | Methanesulfonic acid/Silica gel | - | - | - | High |
| 2-Aminothiophenol, Various Fatty Acids | P₄S₁₀ (Microwave-assisted) | Solvent-free | - | 3-4 min | High | |
| One-Pot Synthesis from Disulfides | Bis-(2-nitrophenyl)-disulfides, Aliphatic Acids | Sodium Sulfite | Acetic Acid | Boiling | 16 h | up to 89% |
| Metal-Catalyzed Intramolecular Cyclization | Thiobenzanilides | Pd(II) catalyst, Cu(I) co-catalyst, Bu₄NBr | - | - | - | High |
| Three-Component Reaction | 2-Iodoaniline, Aryl/Hetaryl Aldehydes, Thiourea | Ferromagnetic Cu(0)-Fe₃O₄@SiO₂/NH₂cel | Water | - | - | Good-Excellent |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Protocol 1: Condensation of 2-Aminothiophenol with Aldehydes using H₂O₂/HCl[3]
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired aldehyde (1 mmol) in ethanol.
-
To this solution, add hydrogen peroxide (H₂O₂, 6 mmol) and hydrochloric acid (HCl, 3 mmol).
-
Stir the reaction mixture at room temperature for 45-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated through simple filtration and washed to achieve high purity.
Protocol 2: Microwave-Assisted Condensation of 2-Aminothiophenol with Aldehydes using Amberlite IR-120 Resin[1]
-
In a microwave-safe vessel, mix 2-aminothiophenol, an aromatic or heteroaromatic aldehyde, and Amberlite IR-120 resin.
-
Subject the mixture to microwave irradiation at 85°C for 5-10 minutes.
-
After the reaction, extract the product using an appropriate organic solvent.
-
The solvent is then removed under reduced pressure to yield the 2-substituted benzothiazole.
Protocol 3: Microwave-Assisted Condensation of 2-Aminothiophenol with Fatty Acids[3]
-
In a reaction vessel suitable for microwave synthesis, combine 2-aminothiophenol and a fatty acid.
-
Add P₄S₁₀ as a catalyst.
-
Irradiate the mixture with microwaves for 3-4 minutes.
-
This rapid, solvent-free method typically results in a high yield of the desired product.
Protocol 4: One-Pot Synthesis from Bis-(2-nitrophenyl)-disulfides[4]
-
Mix bis-(2-nitrophenyl)-disulfide with an excess of acetic acid and heat the suspension to boiling.
-
Add sodium sulfite portion-wise over 3 hours with vigorous stirring.
-
Continue to boil the reaction mixture for 16 hours.
-
After cooling, dilute the mixture with water and extract the product with chloroform.
-
Wash the combined organic phases with water, dry, and purify the crude product by distillation under reduced pressure.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows and logical relationships between the different synthetic strategies for 2-substituted benzothiazoles.
Caption: General overview of synthetic pathways to 2-substituted benzothiazoles.
Caption: Comparison of energy sources for benzothiazole synthesis.
References
A Tale of Two Chalcogens: Benzothiazole vs. Benzoselenazole in the Drug Discovery Arena
In the landscape of medicinal chemistry, the benzothiazole scaffold is a well-established "privileged structure," forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its close cousin, the benzoselenazole scaffold, where the sulfur atom is replaced by selenium, is a less explored but increasingly promising alternative. This guide provides a comparative analysis of these two heterocyclic systems, offering insights into their physicochemical properties, biological activities, and pharmacokinetic profiles, supported by experimental data and detailed protocols to inform and empower researchers in drug discovery.
Physicochemical Properties: A Subtle Swap with Significant Consequences
The substitution of sulfur with the larger, more polarizable, and more electropositive selenium atom imparts subtle yet significant changes to the physicochemical properties of the resulting scaffold. These differences can have a profound impact on a molecule's biological activity, selectivity, and pharmacokinetic profile.
| Property | Benzothiazole (Sulfur) | Benzoselenazole (Selenium) | Implication in Drug Design |
| Atomic Radius (Å) | 1.02 | 1.16 | The larger size of selenium can alter bond angles and lengths, potentially influencing binding interactions with biological targets. |
| Electronegativity (Pauling Scale) | 2.58 | 2.55 | The similar electronegativity results in comparable overall polarity, but differences in polarizability are more impactful. |
| Polarizability (ų) | 2.9 | 3.8 | Higher polarizability of selenium can lead to stronger non-covalent interactions, such as cation-π and lone pair-π interactions, potentially enhancing binding affinity. |
| pKa of Corresponding Selenol/Thiol | ~8.3 (for Cysteine) | ~5.3 (for Selenocysteine) | Selenols are more acidic and exist predominantly as the more nucleophilic selenolate anion at physiological pH, which can enhance reactivity and catalytic activity. |
| Redox Potential | Higher | Lower | Selenium compounds are more easily oxidized and can participate in a wider range of redox reactions, which can be a factor in their mechanism of action and potential toxicity. |
Biological Activity: A Comparative Look at Anticancer Potential
Both benzothiazole and benzoselenazole derivatives have demonstrated significant potential as anticancer agents. However, emerging evidence suggests that the selenium-containing scaffold may offer advantages in terms of potency and selectivity in certain contexts.
A key example is the development of c-MYC transcription inhibitors. The c-MYC oncogene is a critical driver in many human cancers, making it an attractive therapeutic target. A recent study directly compared a series of benzothiazole and benzoselenazole derivatives for their ability to inhibit c-MYC transcription by stabilizing the G-quadruplex structure in its promoter region.
Comparative Anticancer Activity: c-MYC Inhibition
| Compound ID | Heterocyclic Core | IC50 (μM) in HeLa cells | Selectivity (c-MYC G-quadruplex vs. other G-quadruplexes) | Reference |
| m-S3 | Benzothiazole | > 50 | Moderate | |
| m-Se3 | Benzoselenazole | 8.5 ± 0.7 | High |
The data clearly indicates that the benzoselenazole derivative m-Se3 is significantly more potent in inhibiting the proliferation of HeLa cells and exhibits higher selectivity for the c-MYC G-quadruplex compared to its benzothiazole counterpart m-S3 . This suggests that the unique electronic properties of selenium may contribute to more favorable interactions with the target G-quadruplex structure.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach to comparing these compounds, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating anticancer activity.
Inhibition of c-MYC Transcription by Benzoselenazole Derivatives.
General Workflow for Comparative Drug Discovery.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzothiazole and benzoselenazole derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compounds (benzothiazole and benzoselenazole derivatives)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP formation)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate in the kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion and Future Directions
The comparative analysis of benzothiazole and benzoselenazole scaffolds in drug discovery reveals that while both are valuable frameworks, the often-overlooked benzoselenazole offers unique properties that can be exploited to develop more potent and selective therapeutic agents. The case of c-MYC inhibitors demonstrates a clear advantage for the selenium-containing analog.
Future research should focus on a more systematic and direct comparison of these two scaffolds across a wider range of biological targets. A deeper understanding of how the subtle physicochemical differences between sulfur and selenium translate into specific biological activities will be crucial for the rational design of next-generation therapeutics. Furthermore, comprehensive ADMET profiling of benzoselenazole derivatives is warranted to fully assess their drug-like properties and potential for clinical development. The continued exploration of organoselenium chemistry in a medicinal context is a promising avenue for innovation in the ongoing quest for more effective and safer drugs.
Confirming the Structure of Benzothiazole Derivatives: A Comparative Guide to HR-ESIMS Analysis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structures is a critical step in the synthesis of novel compounds. This guide provides a detailed comparison of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) with other analytical techniques for the structural elucidation of benzothiazole derivatives, a class of heterocyclic compounds with significant pharmacological interest. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
High-Resolution Mass Spectrometry stands as a powerful tool for the confirmation of synthetic products. Its ability to provide exact mass measurements with high accuracy allows for the confident determination of elemental compositions. When coupled with tandem mass spectrometry (MS/MS), it further offers valuable structural insights through the analysis of fragmentation patterns. This guide will delve into the specifics of employing HR-ESIMS for the characterization of benzothiazole derivatives and compare its performance with Nuclear Magnetic Resonance (NMR) spectroscopy, the gold standard for structural elucidation.
Performance Comparison: HR-ESIMS vs. NMR
The choice between HR-ESIMS and NMR for structural confirmation often depends on the specific requirements of the analysis, including the amount of sample available, the need for isomeric differentiation, and the desired level of structural detail.
| Feature | High-Resolution ESI-Mass Spectrometry (HR-ESIMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Exact mass-to-charge ratio (m/z), elemental composition, fragmentation pattern. | Chemical environment of nuclei (¹H, ¹³C, etc.), scalar couplings, spatial proximities. |
| Sensitivity | High (picomole to femtomole range). | Lower (micromole to nanomole range). |
| Sample Requirement | Very low (micrograms or less). | Higher (milligrams). |
| Analysis Time | Fast (minutes per sample). | Slower (minutes to hours per experiment). |
| Isomer Differentiation | Limited for constitutional isomers and stereoisomers without chromatographic separation. | Excellent for differentiating constitutional isomers and stereoisomers. |
| Structure Confirmation | Confirms elemental composition and provides connectivity information through fragmentation. | Provides detailed 3D structural information and unambiguous connectivity. |
| Hyphenation | Easily coupled with liquid chromatography (LC-MS) for mixture analysis. | Can be coupled with LC (LC-NMR), but it is less common and more complex. |
Table 1: Comparison of HR-ESIMS and NMR for the Structural Elucidation of Benzothiazole Derivatives.
HR-ESIMS Data for Benzothiazole Derivatives
The high mass accuracy of HR-ESIMS allows for the determination of the elemental composition of a molecule with a high degree of confidence. The mass error, typically expressed in parts per million (ppm), is a key indicator of the accuracy of the measurement. For the confirmation of a new compound's identity, a mass error of less than 5 ppm is generally considered acceptable.[1]
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) |
| Benzothiazole | C₇H₅NS | 136.0215 | 136.0223 | 5.88 |
| 2-Aminobenzothiazole | C₇H₆N₂S | 151.0324 | 151.0326 | 1.32 |
| 2-Methylthiobenzothiazole | C₈H₇NS₂ | 182.0093 | 182.0099 | 3.29 |
Table 2: Representative HR-ESIMS data for selected benzothiazole derivatives. The data demonstrates the high mass accuracy achievable with this technique, enabling confident elemental composition assignment.
Experimental Protocols
Detailed Protocol for HR-ESIMS Analysis of a Novel Benzothiazole Derivative
This protocol outlines the general steps for confirming the structure of a newly synthesized benzothiazole derivative using HR-ESIMS.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of the purified benzothiazole derivative in 1 mL of a high-purity solvent (e.g., methanol, acetonitrile, or a mixture thereof).
-
Prepare a dilute working solution by taking an aliquot of the stock solution and diluting it further with the same solvent to a final concentration of 1-10 µg/mL.
-
For ESI, it is often beneficial to add a small amount of a volatile acid (e.g., 0.1% formic acid) for positive ion mode or a volatile base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.
2. Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution appropriate for the mass range of interest. This ensures high mass accuracy.
3. Data Acquisition:
-
Set up the instrument parameters for ESI in either positive or negative ion mode, depending on the nature of the analyte.
-
Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography system.
-
Acquire full scan HRMS data over a relevant m/z range to determine the accurate mass of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.
4. Data Processing and Interpretation:
-
Process the acquired data using the instrument's software.
-
Determine the exact mass of the molecular ion and calculate the mass error in ppm.
-
Use the exact mass and the isotopic pattern to determine the elemental composition of the molecule.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway. This information helps to confirm the structure of the benzothiazole derivative.
General Protocol for NMR Analysis
A standard protocol for acquiring NMR spectra of a benzothiazole derivative is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
-
Data Processing and Analysis: Process the raw data (Free Induction Decay) using appropriate software. Analyze the chemical shifts, coupling constants, and correlation peaks in the 2D spectra to elucidate the complete molecular structure.
Visualizing the Workflow and Fragmentation
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Caption: Workflow for confirming the structure of a benzothiazole derivative using HR-ESIMS.
A key aspect of structural confirmation by mass spectrometry is the analysis of fragmentation patterns. The following diagram illustrates a plausible fragmentation pathway for a generic 2-substituted benzothiazole derivative.
Caption: A generalized fragmentation pathway for a 2-substituted benzothiazole derivative in HR-ESIMS.
Conclusion
HR-ESIMS is an indispensable technique for the rapid and sensitive confirmation of the elemental composition of newly synthesized benzothiazole derivatives. Its high mass accuracy provides strong evidence for the proposed molecular formula. While NMR spectroscopy remains the definitive method for complete 3D structural elucidation and isomer differentiation, HR-ESIMS offers a complementary and often faster approach for initial structure verification. The combination of both techniques provides the highest level of confidence in the structural assignment of novel benzothiazole derivatives, which is crucial for advancing drug discovery and development programs.
References
Comparative Analysis of the Biological Activity of Novel Benzothiazole-6-Carboxylate Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial, anticancer, and enzyme inhibitory potential of emerging benzothiazole-6-carboxylate derivatives.
This guide provides a comparative overview of the biological activities of novel benzothiazole-6-carboxylate derivatives, presenting key experimental data to support their potential as therapeutic agents. The information is compiled from recent scientific literature, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Antimicrobial Activity
A study published in the Eurasian Journal of Analytical Chemistry details the synthesis and antibacterial evaluation of a series of new ethyl-2-aminobenzothiazole-6-carboxylate derivatives. The core structure, ethyl-2-aminobenzothiazole-6-carboxylate, was synthesized and subsequently modified to produce Schiff bases and other related compounds. These derivatives were then screened for their antibacterial activity against various bacterial strains.
Experimental Protocol: Antibacterial Screening
The antibacterial activity of the synthesized compounds was evaluated using the agar well diffusion method. A standardized bacterial suspension was uniformly spread on the surface of a solid growth medium in Petri dishes. Wells were then created in the agar, and a specific concentration of each test compound was added to the wells. The plates were incubated under conditions suitable for bacterial growth. The antibacterial activity was determined by measuring the diameter of the zone of inhibition around each well, which is the area where bacterial growth is prevented by the compound.
Comparative Data
The following table summarizes the antibacterial activity of some of the synthesized ethyl-2-aminobenzothiazole-6-carboxylate derivatives against Gram-positive and Gram-negative bacteria. The activity is compared with a standard antibiotic.
| Compound ID | Derivative Type | Test Organism | Zone of Inhibition (mm) | Standard Drug (Zone of Inhibition, mm) |
| A3a | Schiff Base | Staphylococcus aureus | 18 | Ciprofloxacin (25) |
| Escherichia coli | 16 | Ciprofloxacin (22) | ||
| A3b | Schiff Base | Staphylococcus aureus | 20 | Ciprofloxacin (25) |
| Escherichia coli | 18 | Ciprofloxacin (22) | ||
| A6a | Hydrazone | Staphylococcus aureus | 15 | Ciprofloxacin (25) |
| Escherichia coli | 12 | Ciprofloxacin (22) | ||
| A6b | Hydrazone | Staphylococcus aureus | 17 | Ciprofloxacin (25) |
| Escherichia coli | 14 | Ciprofloxacin (22) |
Anticancer Activity and Associated Signaling Pathways
While specific anticancer data for benzothiazole-6-carboxylate derivatives is an emerging area of research, the broader class of benzothiazole compounds has demonstrated significant potential as anticancer agents.[1][2][3] These compounds have been shown to exert their effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and inflammation. Understanding these pathways provides a framework for evaluating the potential anticancer mechanisms of novel 6-carboxylate derivatives.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[4][5] Several benzothiazole derivatives have been identified as potent inhibitors of this pathway, leading to the induction of apoptosis in cancer cells.[4][5]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, which is closely linked to cancer development and progression.[6][7] Benzothiazole derivatives have been shown to exert anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway, leading to the downregulation of pro-inflammatory and pro-survival genes.[6][7][8]
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a key role in tumor cell proliferation, survival, and invasion.[9][10] Benzothiazole-based derivatives have been designed as potent STAT3 inhibitors, demonstrating significant antiproliferative activity.[9][10]
Enzyme Inhibition
Benzothiazole derivatives have been extensively studied as inhibitors of various enzymes implicated in disease.[11][12][13] While specific data on benzothiazole-6-carboxylate derivatives is still emerging, the inhibitory potential of the broader benzothiazole class against enzymes such as carbonic anhydrases and cholinesterases suggests a promising avenue for investigation.
Experimental Protocol: Enzyme Inhibition Assay
The inhibitory activity of compounds against a specific enzyme is typically determined using an in vitro assay. This involves incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of the enzymatic reaction is measured, often by monitoring the formation of a product or the depletion of a substrate over time. The concentration of the compound that inhibits the enzyme activity by 50% is determined and expressed as the IC50 value.
Comparative Data
The following table presents IC50 values for various benzothiazole derivatives against different enzymes, providing a benchmark for the evaluation of novel benzothiazole-6-carboxylate analogues.
| Compound Class | Enzyme Target | IC50 Value | Reference |
| Benzothiazole-chalcones | Carbonic Anhydrase I (hCA-I) | 4.15 - 5.47 µM | [7] |
| Carbonic Anhydrase II (hCA-II) | 2.56 - 4.58 µM | [7] | |
| Substituted Benzothiazoles | Acetylcholinesterase (AChE) | 23.4 - 102.5 nM | [11] |
| Monoamine Oxidase B (MAO-B) | 40.3 - 124.3 nM | [11] | |
| Amino acid-benzothiazole conjugates | Carbonic Anhydrase V (hCA V) | 2.9 - 88.1 µM (Ki) | [12] |
Conclusion
Novel benzothiazole-6-carboxylate derivatives represent a promising class of compounds with potential applications in antimicrobial and anticancer therapy. The available data on their antibacterial activity, coupled with the well-established anticancer and enzyme inhibitory properties of the broader benzothiazole family, provides a strong rationale for their further investigation and development. The modulation of key signaling pathways such as PI3K/Akt, NF-κB, and STAT3 by benzothiazole derivatives highlights potential mechanisms of action that can be explored for these novel compounds. Future research should focus on expanding the biological screening of benzothiazole-6-carboxylate derivatives to include a wider range of cancer cell lines and enzymes, as well as in-depth mechanistic studies to elucidate their specific molecular targets.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line [] [jag.journalagent.com]
- 8. researchgate.net [researchgate.net]
- 9. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Efficiency in Benzothiazole Synthesis: Metal vs. Green Catalysts
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzothiazoles, a core scaffold in many pharmaceutically active compounds, is a focal point of extensive research. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of traditional metal-based catalysts against emerging green catalytic systems for benzothiazole synthesis, supported by experimental data.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for various metal and green catalysts used in the synthesis of 2-substituted benzothiazoles, primarily through the condensation of 2-aminothiophenol with aldehydes or other precursors.
| Catalyst Type | Catalyst | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading (mol%) | Reusability |
| Metal | Pd(II) (10 mol%) / Cu(I) (50 mol%) | Thiobenzanilides | Bu4NBr | - | - | High | 60 | Not Mentioned |
| Metal | CuBr | 2-mercaptobenzothiazole derivatives | Water | 80 | - | 76-84 | Not Mentioned | Not Mentioned |
| Metal | RuCl3 | N-arylthioureas | - | - | - | up to 91 | Not Mentioned | Not Mentioned |
| Metal | Ag2O | 2-Aminothiophenol, Aldehydes | - | 80 (MW) | 4-8 min | 92-98 | Not Mentioned | Not Mentioned |
| Green | CuSO4 | Aromatic amine, Potassium isopropyl xanthate | Water/Glycerol | - | Short | High | - | Not Mentioned |
| Green | Commercial Laccase | 2-Aminothiophenol, Aryl-aldehydes | - | Room Temp | - | Good to Excellent | - | Not Mentioned |
| Green | SnP2O7 | 2-Aminothiophenol, Aromatic aldehydes | - | - | 8-35 min | 87-95 | - | At least 5 times |
| Green | NH4Cl | 2-Aminothiophenol, Benzaldehyde | Methanol-water | Room Temp | 1 h | High | - | Recyclable |
| Green | [CholineCl][Imidazole]2 (DES) | o-chloronitrobenzene, benzaldehyde, sulfur | Solvent-free | 120 | 6 h | 78 | 35 | Recyclable |
| Green | Hydrotalcite | 2-Aminothiophenol, Aldehydes | Solvent-free | 70 | 3 h | High | 20 mg | Recyclable |
| Green | Gum Arabic/Zr(IV) | 2-Aminothiophenol, Aromatic aldehydes | Solvent-free | 90 | - | High | - | Up to 5 times |
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below.
Protocol 1: Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles[1]
This method utilizes a palladium catalyst for the synthesis of 2-substituted benzothiazoles from thiobenzanilides via C-H functionalization and intramolecular C-S bond formation.
-
Materials: Thiobenzanilide substrate (0.14 mmol), PdCl2 (10 mol%), Cu(I) source (50 mol%), and Bu4NBr (2 equiv).
-
Procedure:
-
Combine the thiobenzanilide substrate, PdCl2, Cu(I) source, and Bu4NBr in a suitable reaction vessel.
-
The reaction is carried out under appropriate conditions (solvent, temperature, and reaction time are substrate-dependent and optimized for each case).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the 2-substituted benzothiazole product.
-
Purification is typically achieved through column chromatography.
-
Protocol 2: Green Synthesis of 2-Arylbenzothiazoles using Hydrotalcite Catalyst[2]
This protocol describes an environmentally friendly, solvent-free synthesis of 2-arylbenzothiazoles using a recyclable hydrotalcite catalyst.[1]
-
Materials: 2-Aminothiophenol (1 mmol), aromatic aldehyde (1 mmol), and hydrotalcite catalyst (20 mg).[1]
-
Procedure:
-
A mixture of the 2-aminothiophenol, aromatic aldehyde, and hydrotalcite catalyst is heated at 70°C under solvent-free conditions.[1]
-
The reaction progress is monitored by TLC analysis.[1]
-
After completion (typically 3 hours), the reaction mixture is cooled to room temperature and cold water is added.[1]
-
The solid product is dissolved in ethanol and the catalyst is separated by filtration.[1]
-
The product is recrystallized from ethanol.[1]
-
The recovered hydrotalcite catalyst can be washed with ethanol, dried, and reused.[1]
-
Protocol 3: Deep Eutectic Solvent (DES) Catalyzed One-Pot Synthesis of 2-Substituted Benzothiazoles[3]
This method employs a deep eutectic solvent as a green and efficient catalyst for the one-pot, multicomponent synthesis of 2-substituted benzothiazoles.[2]
-
Materials: o-chloronitrobenzene (1 mmol), aldehyde or methyl aryl ketone (1 mmol), sulfur (2.0 mmol), and [CholineCl][Imidazole]2 (35 mol%).[2]
-
Procedure:
-
A mixture of o-chloronitrobenzene, the carbonyl compound, sulfur, and the DES catalyst is heated at 120°C for 6 hours in a round-bottom flask under solvent-free conditions.[2]
-
Reaction completion is monitored by TLC.[2]
-
The reaction mixture is then extracted with ethyl acetate (3 x 5 mL) and concentrated under reduced pressure.[2]
-
The crude product is purified using silica gel chromatography with a solvent system of ethyl acetate and n-hexane.[2]
-
Visualizing the Synthesis and Comparison
The following diagrams illustrate the general synthetic pathway for benzothiazoles and a conceptual comparison of metal and green catalytic approaches.
Caption: General workflow for the synthesis of 2-substituted benzothiazoles.
Caption: Comparison of metal and green catalysts for benzothiazole synthesis.
Discussion
Traditional metal catalysts , such as those based on palladium, ruthenium, and copper, often exhibit high catalytic activity and can produce excellent yields of benzothiazoles.[3][4] For instance, RuCl3-catalyzed intramolecular oxidative coupling of N-arylthioureas can achieve yields of up to 91%.[4] Similarly, a palladium-catalyzed approach offers high yields with good functional group tolerance.[3] However, these methods frequently suffer from drawbacks including the use of expensive and toxic metals, harsh reaction conditions, and the potential for metal contamination in the final product, which is a significant concern in drug development.
In contrast, green catalysts are gaining prominence due to their environmental and economic advantages.[5][6][7] These catalysts, which include enzymes like laccase, simple inorganic salts like CuSO4 in aqueous media, and heterogeneous catalysts like SnP2O7 and hydrotalcite, often operate under milder conditions.[1][5][8][9] For example, the use of SnP2O7 as a heterogeneous catalyst allows for high yields (87–95%) in very short reaction times (8–35 minutes) and can be reused multiple times without significant loss of activity.[5][9] The use of NH4Cl in a methanol-water mixture provides a recyclable catalytic system that works at room temperature.[5][9] Furthermore, solvent-free conditions, as demonstrated with deep eutectic solvents and hydrotalcite, contribute to the green credentials of these synthetic routes.[1][2] While some green catalysts may exhibit lower activity or require longer reaction times compared to their metal counterparts, the benefits of recyclability, lower toxicity, and milder reaction conditions make them highly attractive for sustainable chemical synthesis. The development of novel green catalysts, such as a biocompatible magnetic nanocatalyst using Vitamin B1, further underscores the innovation in this field.[10]
References
- 1. A green approach to the synthesis of a nano catalyst and the role of basicity, calcination, catalytic activity and aging in the green synthesis of 2-a ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25293A [pubs.rsc.org]
- 2. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media [orgchemres.org]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nveo.org [nveo.org]
A Comparative Guide to Thin-Layer Chromatography for Purity Validation of Synthesized 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid
This guide provides a comparative analysis of various Thin-Layer Chromatography (TLC) methods for the purity assessment of synthesized 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid. The intended audience for this publication includes researchers, scientists, and professionals involved in drug development and chemical synthesis. This document offers detailed experimental protocols, data presentation in a tabular format for straightforward comparison, and a workflow visualization to ensure procedural clarity.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the amino function and the carboxylic acid moiety make it a valuable building block in the synthesis of more complex molecules. Ensuring the purity of this synthesized intermediate is critical for the successful outcome of subsequent reactions. Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used analytical technique for determining the purity of a sample by separating it into its components. This guide compares different solvent systems for the effective TLC analysis of this compound and potential impurities.
Experimental Protocols
A detailed methodology for performing TLC analysis to validate the purity of this compound is provided below.
2.1. Materials and Equipment
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum sheets.
-
Sample Preparation: A solution of the synthesized this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Reference Standards:
-
Starting material 1: 2-amino-4-chlorobenzothiazole-6-carboxylic acid (if applicable to the synthetic route).
-
Starting material 2: Di-tert-butyl dicarbonate (Boc anhydride).
-
Potential byproduct: 2-amino-4-benzothiazole-6-carboxylic acid (de-Boc-protected compound).
-
-
Developing Chambers: Glass tanks with lids.
-
Spotting: Glass capillary tubes.
-
Mobile Phases (Solvent Systems):
-
System A: Dichloromethane: Methanol (95:5 v/v)
-
System B: Ethyl Acetate: Hexane (1:1 v/v) with 1% acetic acid
-
System C: n-Butanol: Acetic Acid: Water (4:1:1 v/v/v)
-
-
Visualization:
-
UV lamp (254 nm).
-
Ninhydrin stain (for primary and secondary amines).
-
Potassium permanganate stain (for compounds susceptible to oxidation).
-
2.2. TLC Procedure
-
Plate Preparation: With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark the positions for spotting the sample and reference standards.
-
Spotting: Using a capillary tube, apply small spots of the sample solution and each reference standard onto their designated positions on the starting line. Allow the solvent to evaporate completely between applications to keep the spots small and concentrated.
-
Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Place the lid on the chamber and allow it to equilibrate for at least 15 minutes. Carefully place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level. Close the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Drying: Remove the TLC plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
UV Light: View the dried plate under a UV lamp (254 nm). Circle any visible spots with a pencil.
-
Staining:
-
Ninhydrin: Spray the plate with a ninhydrin solution and gently heat it with a heat gun until colored spots appear (typically purple or yellow for amines).
-
Potassium Permanganate: Dip the plate into a potassium permanganate solution. Spots will appear as yellow-brown areas against a purple background.
-
-
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Comparative Data
The following table summarizes the expected comparative performance of the different TLC solvent systems for the separation of this compound from potential impurities and starting materials. The Rf values are indicative and may vary based on specific experimental conditions.
| Compound | System A (DCM:MeOH, 95:5) | System B (EtOAc:Hex, 1:1 + 1% AcOH) | System C (n-BuOH:AcOH:H₂O, 4:1:1) | Expected Visualization |
| This compound (Product) | ~ 0.4 - 0.5 | ~ 0.5 - 0.6 | ~ 0.7 - 0.8 | UV active |
| 2-amino-4-benzothiazole-6-carboxylic acid (Byproduct) | ~ 0.1 - 0.2 | ~ 0.2 - 0.3 | ~ 0.5 - 0.6 | UV active, Ninhydrin positive (purple spot) |
| 2-amino-4-chlorobenzothiazole-6-carboxylic acid (SM1) | ~ 0.1 - 0.2 | ~ 0.2 - 0.3 | ~ 0.5 - 0.6 | UV active, Ninhydrin positive (purple spot) |
| Di-tert-butyl dicarbonate (Boc Anhydride) (SM2) | > 0.9 | > 0.9 | > 0.9 | Visualized with Potassium Permanganate stain |
Analysis of Results:
-
System A provides good separation between the Boc-protected product and the more polar de-protected byproduct or starting material.
-
System B , with the addition of acetic acid, is effective in reducing the tailing of the carboxylic acid spots, leading to better resolution.
-
System C is a highly polar system and will result in higher Rf values for all components, which can be useful for separating very polar impurities that may not move from the baseline in other systems.
Workflow Visualization
The following diagram illustrates the logical workflow for the TLC-based purity validation of the synthesized compound.
Caption: Workflow for the TLC purity validation of this compound.
Conclusion
The purity of synthesized this compound can be effectively validated using Thin-Layer Chromatography. A comparative analysis of different solvent systems reveals that a dichloromethane:methanol mixture provides a good initial assessment, while an ethyl acetate:hexane system with acetic acid can improve resolution by reducing spot tailing. For highly polar impurities, a more polar mobile phase like n-butanol:acetic acid:water is recommended. The choice of the optimal TLC system will depend on the specific impurities present in the synthesized product. By following the detailed protocols and using the comparative data provided, researchers can confidently assess the purity of their compound.
A Comparative Analysis of Novel Benzothiazole Compounds in Antimicrobial and Antifungal Applications
For Researchers, Scientists, and Drug Development Professionals
The persistent rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial and antifungal activities.[1][2][3][4][5] This guide provides a comparative overview of the efficacy of newly synthesized benzothiazole compounds against various pathogenic microbes, supported by experimental data from recent studies. The information presented herein is intended to assist researchers in identifying promising lead compounds for further development.
Comparative Efficacy of Benzothiazole Derivatives: A Quantitative Overview
The antimicrobial and antifungal potency of novel benzothiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6] The following tables summarize the MIC values of several recently developed benzothiazole compounds against a panel of clinically relevant bacterial and fungal strains. For comparative purposes, the activities of standard antimicrobial and antifungal drugs are also included.
Table 1: Antibacterial Activity of Novel Benzothiazole Compounds (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Standard Drug (MIC in µg/mL) |
| Compound 3e | 3.12 | 3.12 | 3.12 | 3.12 | Ciprofloxacin (6.25) |
| Compound 19a/b | - | 3.13 (µM) | - | - | Ciprofloxacin (3.03 µM) |
| Compound 46a/b | - | - | 15.62 | 15.62 | Ciprofloxacin (15.62) |
| Compound 8a-d | - | - | 90-180 | 90-180 | Streptomycin (50-100), Ampicillin (200) |
| Compound A1/A2/A9 | Promising Activity | - | Promising Activity | - | Ciprofloxacin |
| Compound 7b,e,f,g,h,j | Excellent Activity | - | Excellent Activity | Excellent Activity | Ciprofloxacin |
Note: Some data may be presented in different units (e.g., µM) as reported in the original study. Direct comparison should be made with caution.[7][8][9][10]
Table 2: Antifungal Activity of Novel Benzothiazole Compounds (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Standard Drug (MIC in µg/mL) |
| Compound 3n | 1.56 - 12.5 | 1.56 - 12.5 | 1.56 - 12.5 | - |
| Compound A1,A2,A4,A6,A9 | Significant Activity | Significant Activity | - | Amphotericin-B |
| Compound 14o,p,r | 0.125 - 2 | - | 0.125 - 2 | - |
| Compound 7b,e,f,g,h,j | Excellent Activity | - | - | Clotrimazole |
| Compound 5a,b,h,i | - | - | - | Hymexazol (IC50 of 38.92) |
Note: Some studies report IC50 values, which represent the concentration required to inhibit 50% of microbial growth.[7][8][10][11][12]
Experimental Protocols: Assessing Antimicrobial and Antifungal Activity
The following are detailed methodologies for key experiments cited in the evaluation of the new benzothiazole compounds. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[13][14][15][16]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the MIC of an antimicrobial agent against bacteria and fungi.[6][17]
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi)
-
Test compounds and standard drugs dissolved in an appropriate solvent (e.g., DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
-
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compounds and standard drugs is prepared in the growth medium directly in the 96-well plates. The typical concentration range tested is from 0.06 to 128 µg/mL.
-
Inoculum Preparation: Bacterial or fungal colonies from a fresh agar plate are suspended in sterile saline or PBS. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in the appropriate growth medium to achieve the final desired inoculum concentration.
-
Inoculation: Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 100 µL of the prepared microbial suspension. A positive control well (containing only medium and inoculum) and a negative control well (containing only medium) are included on each plate.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[18][19][20]
-
Agar Disk Diffusion Method for Zone of Inhibition (ZOI) Measurement
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile paper disks (6 mm in diameter)
-
Test compounds and standard drugs at a known concentration
-
Sterile swabs
-
-
Procedure:
-
Inoculation of Agar Plates: A sterile swab is dipped into the standardized microbial suspension and streaked evenly across the entire surface of an MHA plate to create a uniform lawn of growth.
-
Application of Disks: Sterile paper disks are impregnated with a specific concentration of the test compound or standard drug and placed onto the surface of the inoculated agar plate.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for assessing the antimicrobial and antifungal activity of new compounds.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Potential Mechanisms of Action
Recent studies suggest that benzothiazole derivatives exert their antimicrobial effects through various mechanisms. These include the inhibition of essential enzymes such as DNA gyrase, dihydroorotase, and lanosterol 14α-demethylase (CYP51), which are crucial for microbial DNA replication, pyrimidine biosynthesis, and fungal cell membrane integrity, respectively.[1][9][11][21] Further investigation into the specific molecular targets of these novel compounds is warranted to optimize their therapeutic potential.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. citefactor.org [citefactor.org]
- 5. researchgate.net [researchgate.net]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. [PDF] Performance standards for antimicrobial susceptibility testing | Semantic Scholar [semanticscholar.org]
- 15. fda.gov [fda.gov]
- 16. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzothiazole Synthesis: Conventional Heating vs. Ultrasonic Irradiation
For researchers and professionals in drug development, the efficient synthesis of the benzothiazole scaffold is crucial due to its prevalence in a wide range of biologically active compounds. The choice of synthetic methodology can significantly impact reaction time, yield, and environmental footprint. This guide provides an objective, data-driven comparison between traditional conventional heating methods and the increasingly popular ultrasonic irradiation technique for the synthesis of benzothiazoles, primarily focusing on the common route from 2-aminothiophenol.
Performance Comparison: A Quantitative Overview
Ultrasonic irradiation consistently demonstrates significant advantages over conventional heating, primarily by drastically reducing reaction times and often improving product yields. This acceleration is attributed to the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates.[1][2]
The following table summarizes experimental data from various studies, directly comparing the two methods for the synthesis of 2-substituted benzothiazoles.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Ultrasonic Irradiation | 2-Aminothiophenol, Benzaldehyde | Sulfated Tungstate | Solvent-free | Room Temp. | 10 min | 94% | [3] |
| Ultrasonic Irradiation | 2-Aminothiophenol, Benzaldehyde | None | Solvent-free | Room Temp. | 20 min | 83% | [1] |
| Conventional Heating | 2-Aminothiophenol, Benzaldehyde | None | Methanol | Reflux | 6 h | 60% | [1] |
| Ultrasonic Irradiation | 2-azido-N-(benzo[d]thiazol-2-yl)acetamide, Alkynes | CuSO₄·5H₂O/Sodium Ascorbate | t-BuOH/H₂O | Room Temp. | 3-6 h | Comparable to Conventional | [4] |
| Conventional Heating | 2-azido-N-(benzo[d]thiazol-2-yl)acetamide, Alkynes | CuSO₄·5H₂O/Sodium Ascorbate | t-BuOH/H₂O | Room Temp. | 24 h | Comparable to Ultrasound | [4] |
As the data indicates, ultrasound-assisted synthesis can reduce reaction times from several hours to mere minutes while achieving higher or comparable yields, often under milder, solvent-free conditions.[1][3][5]
Experimental Protocols
To illustrate the practical differences, detailed methodologies for the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde are provided below.
Method 1: Conventional Heating Protocol
This protocol is based on the general procedures described in comparative studies.[1]
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (10 mmol) and benzaldehyde (10 mmol) in methanol (30 mL).
-
Heating: Place the flask in an oil bath and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete after 6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the final 2-phenylbenzothiazole.
Method 2: Ultrasonic Irradiation Protocol (Solvent-Free)
This protocol is adapted from studies demonstrating efficient, solvent-free synthesis.[1][3]
-
Reactant Mixture: In a suitable vessel, mix 2-aminothiophenol (10 mmol) and benzaldehyde (10 mmol). If a catalyst is used (e.g., 10 wt% sulfated tungstate), add it to the mixture.[3]
-
Irradiation: Place the vessel in an ultrasonic bath or subject it to irradiation from an ultrasonic probe. Maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction via TLC. The reaction is often complete within 10-20 minutes.[1][3]
-
Work-up: Upon completion, add a solvent such as ethyl acetate to dissolve the product.
-
Purification: Filter the mixture to remove any solid catalyst. Wash the filtrate with water, dry it over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be further purified by recrystallization.
Visualizing the Process
The diagrams below illustrate the reaction pathway and a generalized workflow for both synthetic approaches.
Caption: Condensation reaction for 2-phenylbenzothiazole synthesis.
Caption: Generalized workflow comparing both synthesis methods.
Conclusion: Choosing the Right Method
The evidence strongly supports ultrasonic irradiation as a superior method for the synthesis of benzothiazoles. Its key advantages include:
-
Drastic Reduction in Reaction Time: Reactions that take hours via conventional heating can often be completed in minutes.[1][4]
-
Higher Yields: In many cases, sonication leads to improved product yields.[1][6]
-
Greener Chemistry: It frequently allows for solvent-free conditions, reducing chemical waste and environmental impact.[3][5]
-
Energy Efficiency: Shorter reaction times at ambient temperatures can lead to lower overall energy consumption compared to prolonged heating.
While conventional heating remains a viable and well-understood technique, ultrasonic irradiation offers a compelling alternative that aligns with the principles of green chemistry, providing a faster, more efficient, and often higher-yielding pathway to valuable benzothiazole derivatives.[6][7] For laboratories equipped with ultrasonic apparatus, this method presents a clear advantage for accelerating research and development in medicinal chemistry.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kjscollege.com [kjscollege.com]
- 4. A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Green ultrasound-assisted three-component click synthesis of novel 1H-1,2,3-triazole carrying benzothiazoles and fluorinated-1,2,4-triazole conjugates and their antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Amide Coupling Reagents with 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond is a cornerstone of medicinal chemistry and drug development. The selection of an appropriate coupling reagent is critical to ensure high yield, purity, and efficiency, especially when working with complex or sterically hindered substrates such as 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid. This guide provides an objective comparison of common amide coupling reagents, supported by general experimental data, to aid in the rational selection of reagents for this and similar scaffolds.
Overview of Common Amide Coupling Reagents
Amide coupling reagents are designed to activate the carboxylic acid group, transforming the hydroxyl into a good leaving group and facilitating nucleophilic attack by an amine. The choice of reagent can significantly impact reaction kinetics, yield, and the suppression of side reactions like racemization.[1] The most prevalent classes of coupling reagents include carbodiimides, and uronium/aminium salts which are often used with additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt).[1][2]
-
Carbodiimides (e.g., EDC): Economical and widely used, but can be less effective for hindered substrates and may require additives like HOBt to improve efficiency and minimize racemization.[1]
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents are generally more reactive and efficient than carbodiimides, especially for challenging couplings.[2][3] They incorporate HOBt (in HBTU) or HOAt (in HATU) within their structure, leading to the in situ formation of highly reactive esters.[3]
Comparative Performance of Coupling Reagents
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is frequently the reagent of choice for difficult couplings. Its superiority is attributed to the HOAt moiety, which forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HOBt-based reagents.[3] This enhanced reactivity leads to faster and more complete reactions with a lower risk of epimerization.[3] For instance, in the synthesis of other benzothiazole amide derivatives, HATU has been successfully employed in combination with a base like DIPEA to achieve high yields.[4]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another popular and effective uronium salt. While highly efficient, it is generally considered slightly less reactive than HATU.[3] For routine amide bond formations, HBTU is a robust option, but for sterically hindered substrates or "difficult" sequences, HATU often provides superior results in terms of both speed and purity.[2][3]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often used in conjunction with HOBt (1-Hydroxybenzotriazole) , is a cost-effective choice. The EDC/HOBt system works by forming an active HOBt ester, which then reacts with the amine.[2] This method is effective for many standard couplings, but its lower reactivity compared to HATU or HBTU may result in lower yields or longer reaction times for challenging substrates like the one .
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a newer generation coupling reagent that has shown coupling efficiencies comparable or even superior to HATU.[5][6] A key advantage of COMU is its enhanced safety profile, as its byproducts are non-explosive and often water-soluble, simplifying purification.[5]
Data Summary: General Comparison of Coupling Reagents
The following table summarizes the general characteristics and performance of common amide coupling reagents relevant to the synthesis of complex amides.
| Coupling Reagent | Class | Relative Reactivity | Common Additives | Advantages | Disadvantages |
| HATU | Uronium/Aminium | Very High | None required | High efficiency, fast reaction times, low racemization, effective for hindered substrates.[3] | High cost, potential for guanidinylation side reaction. |
| HBTU | Uronium/Aminium | High | None required | Good efficiency, widely used, water-soluble byproducts.[2][6] | Less reactive than HATU, higher risk of racemization compared to HATU.[3] |
| EDC / HOBt | Carbodiimide | Moderate | HOBt | Low cost, easy removal of urea byproduct (water-soluble).[1] | Lower reactivity, risk of O-N acyl migration, less effective for hindered substrates.[6] |
| COMU | Uronium/Aminium | Very High | None required | High efficiency, excellent safety profile (non-explosive), water-soluble byproducts.[5] | Higher cost than traditional reagents. |
Experimental Protocols
Below is a representative, detailed methodology for the amide coupling of this compound with a generic primary amine using HATU, a high-performance coupling reagent.
Protocol: Amide Coupling using HATU
Materials:
-
This compound (1.0 equiv)
-
Primary amine hydrochloride (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add the primary amine hydrochloride (1.1 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at 0 °C (ice bath) for 10 minutes.
-
Add HATU (1.2 equiv) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[4]
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizations
General Workflow for Amide Coupling
The following diagram illustrates the general experimental workflow for the synthesis of an amide from a carboxylic acid and an amine using a coupling reagent.
Caption: General workflow for a typical amide coupling reaction.
Mechanism of Carboxylic Acid Activation
This diagram outlines the activation pathway of a carboxylic acid by a uronium salt coupling reagent like HATU or HBTU, leading to the formation of a highly reactive ester intermediate.
Caption: Activation of a carboxylic acid via a uronium salt reagent.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid, aligning with standard laboratory safety practices and regulatory guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on data from structurally similar benzothiazole compounds, this chemical should be treated as a potential irritant to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Engineering Controls:
-
All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.
-
An eyewash station and safety shower must be readily accessible.
General Hygiene:
-
Avoid inhaling dust or fumes.
-
Prevent contact with skin and eyes.
-
Do not consume food or beverages in the laboratory.
-
Thoroughly wash hands after handling the chemical.
Hazard and Chemical Data Summary
| Property | Value |
| Chemical Name | This compound |
| Potential Hazards | May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] P501: Dispose of contents/container to an approved waste disposal plant.[1][3] |
| Environmental Precautions | Do not let product enter drains, other waterways, or soil.[1][3] |
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of in the regular trash or down the drain.[4]
-
Waste Collection:
-
Collect all waste forms of this compound, including solid residues and solutions, in a designated hazardous waste container.
-
The container must be chemically compatible with the compound, in good condition, and equipped with a secure, tightly sealing lid.
-
-
Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Specify the full chemical name: "this compound."
-
Include the approximate quantity and concentration of the waste material.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[5]
-
Adhere to all institutional and local regulations for the storage of hazardous waste.
-
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid (CAS No. 225525-50-8). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar benzothiazole derivatives and Boc-protected amino acids to ensure a high level of safety in the laboratory.
Immediate Safety and Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The required PPE for handling this compound is summarized below.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Goggles should be tightly fitting with side-shields. A face shield is necessary when there is a risk of splashing.[1] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. | Gloves should be inspected before use and changed frequently. For larger quantities, protective clothing and boots may be necessary.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | A full-face respirator is recommended if exposure limits are exceeded or if dust is generated.[1] |
| General | Standard laboratory attire. | Includes a lab coat, closed-toe shoes, and long pants. |
Operational Plan: Safe Handling and Use
Adherence to the following procedures will minimize risk and ensure a safe working environment.
Engineering Controls:
-
All manipulations of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1][2]
-
An eyewash station and safety shower must be readily accessible in the work area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable liners.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
-
-
Spill Management:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collect the absorbed material into a sealed container for proper disposal.
-
Decontaminate the spill area with a suitable solvent followed by washing with soap and water.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Characterization: All waste materials should be treated as hazardous waste.
-
Disposal Method: The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Restrictions: Do not dispose of the material down the drain or into sewer systems.[2] All disposal must be in accordance with federal, state, and local environmental regulations.
Diagrams for Procedural Guidance
The following diagrams illustrate the standard operational workflow for handling this chemical and the decision-making process for selecting appropriate personal protective equipment.
Caption: Standard operational workflow for handling this compound.
Caption: Decision-making for PPE selection based on exposure risk.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
